PS372424
Description
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Properties
Molecular Formula |
C33H44N6O4 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C33H44N6O4/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36)/t27-,28-/m0/s1 |
InChI Key |
KEDBAZLDJVHMAV-NSOVKSMOSA-N |
Isomeric SMILES |
C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PS372424 in T Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the molecular mechanisms through which PS372424, a specific agonist of the human CXCR3 receptor, modulates T cell function. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for the scientific community.
Introduction to this compound
This compound is a small-molecule, peptidomimetic compound identified as a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3)[1][2][3]. Structurally, it is a three-amino-acid fragment of CXCL10[2]. CXCR3 is a G protein-coupled receptor predominantly expressed on activated T cells, particularly T helper 1 (Th1) cells, and plays a critical role in their migration to sites of inflammation[3][4][5]. The interaction of CXCR3 with its natural chemokine ligands—CXCL9, CXCL10, and CXCL11—is integral to various inflammatory and autoimmune conditions[3][5]. This compound has demonstrated significant anti-inflammatory activity by uniquely modulating T cell migratory responses[1][2][6].
Core Mechanism of Action in T Cells
The primary mechanism of action of this compound in T cells is the induction of generalized chemokine receptor desensitization through specific activation of CXCR3[1][6]. This leads to an overall inhibition of T cell migration towards various pro-inflammatory chemokines. This multifaceted process involves intracellular signaling activation, receptor internalization, and a key phenomenon of receptor cross-desensitization.
Upon binding to CXCR3 on activated T cells, this compound triggers downstream signaling pathways analogous to the natural ligand CXCL11. A key event is the activation of the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of Extracellular signal-Regulated Kinase (ERK)[1]. ERK activation is a crucial step in chemokine receptor signaling and is required for directional cell migration[1].
Treatment of activated T cells with this compound leads to a rapid and profound internalization of cell-surface CXCR3[1]. This process is substantial, with approximately 87% of the receptors being removed from the cell surface within 30 minutes of exposure. The recovery of surface CXCR3 is slow, indicating that de novo protein synthesis may be required for its reappearance[1].
A pivotal aspect of this compound's anti-inflammatory effect is its ability to induce the desensitization of other chemokine receptors co-expressed on CXCR3-positive T cells, notably CCR5 and CXCR4[1]. This heterologous desensitization is a consequence of receptor heterodimerization. FRET analysis has shown that CXCR3 and CCR5 can form heterodimers on the surface of activated T cells[1].
Activation of CXCR3 by this compound within these heterodimers leads to the cross-phosphorylation of CCR5 in a dose-dependent manner[1][2]. This phosphorylation event disrupts the ability of CCR5 to couple with heterotrimeric G proteins, thereby inhibiting its signaling cascade in response to its natural ligands, such as CCL5[1]. The cross-phosphorylation of CCR5 induced by this compound is dependent on the activity of protein kinase C (PKC)[1].
This mechanism of action explains the observation that while this compound is a specific agonist for CXCR3, it effectively inhibits T cell migration towards ligands for CXCR3 (CXCL11), CCR5 (CCL5), and CXCR4 (CXCL12)[1]. In contrast, a CXCR3 antagonist only blocks migration towards CXCL11[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on T cells.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Cell Type/System | Reference |
| IC50 (CXCL10 binding competition) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [2][3] |
| T-cell Migration Induction | > 50 nM | Activated human T cells | [1] |
Table 2: Effects on T Cell Receptor Expression and Signaling
| Parameter | Condition | Result | Cell Type | Reference |
| CXCR3 Internalization | 30 minutes post-treatment | 87% reduction in surface expression | Activated human T cells | [1] |
| ERK Phosphorylation | 10 minutes post-treatment | ~3-fold increase over unstimulated cells | Activated human T cells | [1] |
| CCR5 Phosphorylation | Dose-dependent with this compound | Increased phosphorylation on CXCR3+ T cells | Activated human T cells | [1][2] |
| CCR5 Phosphorylation | This compound treatment | No phosphorylation on CXCR3- T cells | Activated human T cells | [1][2] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade in T cells.
Caption: Workflow for a transwell chemotaxis assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
-
Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. T cells are then purified from PBMCs using a pan-T cell negative selection kit.
-
Activation: Purified T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine. T cells are activated for 48-72 hours using plate-bound anti-CD3 and soluble anti-CD28 antibodies to induce expression of chemokine receptors like CXCR3 and CCR5.
-
Cell Preparation: Activated T cells are harvested and washed with ice-cold PBS containing 2% FBS (FACS buffer).
-
Treatment: Cells are resuspended in culture medium and treated with a specified concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Staining: Following treatment, cells are immediately placed on ice and washed with cold FACS buffer to stop the internalization process. Cells are then stained with fluorescently-conjugated antibodies specific for human CXCR3 for 30 minutes on ice in the dark.
-
Data Acquisition: Stained cells are washed and fixed with 1% paraformaldehyde. Data is acquired on a flow cytometer.
-
Analysis: The mean fluorescence intensity (MFI) of CXCR3 staining is quantified. A reduction in MFI in this compound-treated cells compared to control indicates receptor internalization.
-
Cell Treatment and Lysis: Activated T cells are serum-starved for 4 hours, then stimulated with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes). After stimulation, cells are lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is subsequently washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
-
Assay Setup: A 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane is used. The lower chambers are filled with assay medium containing a specific chemoattractant (e.g., CCL5, CXCL12) at an optimal concentration, or medium alone as a negative control.
-
Cell Preparation and Treatment: Activated T cells are harvested, washed, and resuspended in assay medium. The cells are pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: The pre-treated T cells are added to the upper chambers of the transwell plate.
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by collecting the cells from the lower chamber and counting them using a cell counter or by flow cytometry with counting beads.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control condition. The results are often expressed as a percentage of the migration observed with the chemoattractant alone.
Conclusion
This compound represents a novel approach to anti-inflammatory therapy. Its mechanism of action in T cells is centered on the specific agonism of CXCR3, which initiates a cascade of events leading to the functional desensitization of multiple chemokine receptors. This "biased agonism" results in a broad inhibition of T cell migration, a key process in the pathogenesis of many inflammatory and autoimmune diseases. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, is crucial for the ongoing research and potential therapeutic development of CXCR3-targeting compounds.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
PS372424: A Specific Human CXCR3 Agonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
PS372424 is a potent and specific small-molecule agonist for the human C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) critically involved in immune regulation.[1][2][3] As a key mediator of T-cell trafficking, CXCR3 represents a significant therapeutic target for a range of inflammatory and autoimmune diseases.[4] This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.
Pharmacological Profile of this compound
This compound is a peptidomimetic compound that acts as a specific agonist at the human CXCR3 receptor.[5] It does not exhibit agonistic activity at the murine CXCR3 receptor.[6] Its engagement with CXCR3 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, receptor internalization, and downstream kinase activation.[1][6]
Quantitative Data
The following tables summarize the key quantitative parameters defining the activity of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CXCL10 Competition) | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells | [2][3] |
| KD (CXCR3-A) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | [7][8] |
| KD (CXCR3-B) | 450 ± 150 nM | HEK-CXCR3-B cell fragments | [7] |
| Effective Concentration (T-cell migration) | ~50 nM | Activated Human T-cells | [1][6] |
| EC50 (cAMP response) | See Note | Mutant CXCR3 | [5] |
Note: While an EC50 of 1.1 mM has been reported, this value is unusually high for a potent agonist and may be specific to the experimental context or a potential typographical error in the source material.[6]
Table 2: Functional Activity of this compound
| Functional Assay | Result | Concentration | Time | Cell Type | Reference |
| CXCR3 Internalization | 87% of cell-surface receptor | 100 nM | 30 min | Activated Human T-cells | [1][6] |
| ERK1/2 Phosphorylation | 3-fold increase over unstimulated cells | 100 nM | 10 min | Activated Human T-cells | [1] |
| CCR5 Cross-phosphorylation | Concentration-dependent increase | 10-200 nM | 30 min | CXCR3+ T-cells | [1][2] |
| Calcium Mobilization | Induced | Not specified | 20 sec | HEK-CXCR3-A and HEK-CXCR3-B cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CXCR3 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CXCR3 (e.g., HEK293/CXCR3 Gqi5 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, and 0.2% BSA, pH 7.1).
-
Competition Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled CXCL10 (e.g., ¹²⁵I-CXCL10), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Separate the membrane-bound from free radioligand by rapid filtration through a glass fiber filter plate (e.g., using a cell harvester).
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of CXCR3 activation by this compound.
Protocol:
-
Cell Culture and Starvation: Culture activated human T-cells and serum-starve them for 2-4 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with this compound (e.g., 100 nM) or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by adding ice-cold lysis buffer (e.g., Phosphosafe Extraction Reagent) containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Detection: Measure the levels of phosphorylated ERK1 (T202/Y204) and ERK2 (T185/Y187) in the clarified lysates using a specific ELISA kit (e.g., R&D Systems, KCB1018) according to the manufacturer's instructions.
-
Normalization: Normalize the phosphorylated ERK levels to the total protein concentration in each sample.
-
Data Analysis: Express the results as a fold change in phosphorylation compared to the vehicle-treated control.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CXCR3 activation by this compound.
Protocol:
-
Cell Loading: Load human T-cells or CXCR3-expressing HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.
-
Stimulation: Add this compound to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. The peak fluorescence intensity reflects the magnitude of the calcium response.
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed migration of CXCR3-expressing cells.
Protocol:
-
Assay Setup: Use a 24-well transwell plate with inserts containing a porous membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add media containing various concentrations of this compound or a control to the lower chamber of the wells.
-
Cell Seeding: Resuspend activated human T-cells in serum-free media and add them to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter, a viability assay (e.g., MTT), or a fluorescent dye-based method (e.g., CyQuant GR Dye).
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound.
Receptor Internalization Assay
This assay measures the this compound-induced downregulation of CXCR3 from the cell surface.
Protocol:
-
Cell Treatment: Treat activated human T-cells with this compound (e.g., 100 nM) or a vehicle control at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Staining: Stop the internalization process by placing the cells on ice. Stain the cells with a fluorescently labeled anti-CXCR3 antibody that recognizes an extracellular epitope.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of CXCR3 staining.
-
Data Analysis: Calculate the percentage of CXCR3 internalization at each time point relative to the MFI of the vehicle-treated cells at time zero.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling cascade initiated by this compound and the workflows of the key experimental assays.
Caption: this compound-induced CXCR3 signaling pathway.
Caption: Workflow for a chemotaxis assay.
Caption: Workflow for an ERK phosphorylation assay.
Conclusion
This compound is a valuable research tool for investigating the biology of the human CXCR3 receptor. Its specificity and potent agonist activity make it suitable for a variety of in vitro and in vivo studies aimed at understanding the role of CXCR3 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting the CXCR3 signaling pathway.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
- 5. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The CXCR3 Agonist PS372424: A Technical Overview of its Discovery, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS372424 is a potent and specific peptidomimetic agonist of the human CXC chemokine receptor 3 (CXCR3), a key mediator of T-cell trafficking in inflammatory responses. This document provides a comprehensive technical overview of the discovery, chemical structure, and biological activity of this compound. It details the quantitative measures of its receptor affinity and functional potency, outlines the experimental protocols for its characterization, and illustrates its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a resource for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of CXCR3 modulation.
Discovery and Chemical Structure
This compound was identified from a screen of combinatorial small-molecule libraries for compounds that interact with the human CXCR3 receptor.[1] It is a peptidomimetic compound, designed to mimic the structure and function of the natural chemokine ligands of CXCR3.[1][2] Specifically, this compound is described as a three-amino-acid fragment of CXCL10, one of the primary endogenous ligands for CXCR3.[3][4]
The chemical structure of this compound consists of a cyclohexanemethylamine group, the natural amino acid Arginine (Arg), an unnatural amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), and a deamino-Asp(Ph) group.[2] This tetrahydroisoquinoline-arginine motif is believed to align with a Pro-Arg motif within CXCL10 that is crucial for CXCR3 activation.[1][5] The molecular weight of this compound is 588.74 g/mol , and its molecular formula is C₃₃H₄₄N₆O₄.[6] It is typically supplied as a trifluoroacetate salt.[5]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional potency as a CXCR3 agonist. The key quantitative parameters are summarized in the tables below.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells (radiolabeled CXCL10 competition binding) | [7] |
| EC₅₀ | 1.1 µM | Calcium flux assay | [8] |
Table 1: Receptor Binding and Functional Potency of this compound
| Assay | Concentration | Effect | Reference |
| T-cell Migration | > 50 nM | Stimulation of significant T-cell migration | [1] |
| CXCR3 Internalization | 100 nM | 87% internalization of cell-surface CXCR3 within 30 min | [5] |
| ERK Phosphorylation | 100 nM | ~3-fold increase in p-ERK1/2 in activated T-cells | [1] |
| CCR5 Phosphorylation | 10-200 nM | Concentration-dependent phosphorylation on CXCR3⁺ T-cells | [4] |
Table 2: Cellular Activities of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CXCR3 receptor by measuring its ability to compete with a radiolabeled natural ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CXCR3 (e.g., HEK293/CXCR3 Gqi5).
-
Binding Reaction: In a 96-well plate, combine the cell membranes with a constant concentration of radiolabeled CXCL10 (e.g., ¹²⁵I-CXCL10) and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for competitive binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled CXCL10.
T-Cell Chemotaxis Assay
This assay assesses the ability of this compound to induce the directional migration of T-cells, a key function of CXCR3 activation.
Protocol:
-
Cell Preparation: Isolate human T-cells from peripheral blood and activate them in vitro. Resuspend the activated T-cells in a suitable migration buffer.
-
Assay Setup: Use a transwell migration plate with a porous membrane (e.g., 5 µm pore size). Add different concentrations of this compound to the lower chamber of the wells.
-
Cell Seeding: Add the prepared T-cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of time (e.g., 3 hours) to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., MTT assay).
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the dose-response relationship for chemotaxis.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK signaling pathway downstream of CXCR3 activation by this compound.
Protocol:
-
Cell Culture and Starvation: Culture a suitable cell line (e.g., activated human T-cells or U87-CXCR3-A cells) and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with this compound (e.g., 100 nM) for a specific time course (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize them to a loading control (e.g., total ERK or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-mediated CXCR3 activation.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
The Role of PS372424 in Chemokine Receptor Desensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS372424, a small-molecule agonist of the human chemokine receptor CXCR3, has emerged as a significant tool for studying and modulating inflammatory responses.[1][2][3] This technical guide provides an in-depth analysis of this compound's role in chemokine receptor desensitization, its mechanism of action, and the experimental methodologies used to characterize its effects. By inducing a state of generalized chemokine receptor desensitization, this compound offers a novel therapeutic strategy for inflammatory diseases by inhibiting the migration of activated T cells.[1][4] This document details the signaling pathways affected by this compound, presents quantitative data on its activity, and provides comprehensive experimental protocols for key assays.
Introduction to this compound and Chemokine Receptor Desensitization
This compound is a specific agonist for the human CXCR3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes.[1][5] It is a peptidomimetic compound, structurally mimicking a three-amino-acid fragment of the natural CXCR3 ligand, CXCL10.[2][3] The primary therapeutic potential of this compound lies in its ability to induce not only homologous desensitization of CXCR3 but also heterologous desensitization of other chemokine receptors, such as CXCR4 and CCR5, on activated T cells.[1] This broad desensitization effectively inhibits the migration of these cells towards a variety of inflammatory chemokines, a key process in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[1][4][6]
Chemokine receptor desensitization is a crucial regulatory mechanism that prevents overstimulation of inflammatory pathways.[7] It typically involves receptor phosphorylation, the recruitment of β-arrestins, and subsequent receptor internalization, leading to a reduced responsiveness to chemokine gradients.[7][8][9] this compound leverages this natural process to induce a state of generalized unresponsiveness in activated T cells.[1]
Quantitative Data for this compound Activity
The following table summarizes the key quantitative metrics reported for this compound, providing a comparative overview of its potency and efficacy in various assays.
| Parameter | Value | Cell Type / System | Assay Type | Reference |
| IC50 | 42 ± 21 nM | HEK293 cells expressing human CXCR3 | Radioligand Binding (competing with [125I]-CXCL10) | [2][5] |
| EC50 (Chemotaxis) | > 50 nM | Activated Human T Cells | Transfilter Chemotaxis Assay | [1] |
| Receptor Internalization | 87% of cell-surface CXCR3 internalized within 30 minutes | Activated Human T Cells | Flow Cytometry | [1] |
| ERK Phosphorylation | 3-fold increase over unstimulated cells (at 10 min) | Activated Human T Cells | ELISA | [1] |
Mechanism of Action and Signaling Pathways
This compound-mediated desensitization involves a cascade of intracellular signaling events initiated by its binding to CXCR3. The key pathways and their interactions are described below.
CXCR3 Homologous Desensitization
Upon binding of this compound to CXCR3, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. This includes the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical step for directional cell migration, and a flux in intracellular calcium levels.[1] A key event in desensitization is the rapid internalization of the CXCR3 receptor from the cell surface, rendering the cell less responsive to its natural ligands like CXCL11.[1]
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Efficacy of potential rheumatoid arthritis therapy [jax.org]
- 7. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms regulating chemokine receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for PS372424 Binding to CXCR3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional interactions between the small molecule agonist PS372424 and the C-X-C chemokine receptor 3 (CXCR3). CXCR3, a G protein-coupled receptor (GPCR), plays a pivotal role in immune cell trafficking and is a key target in inflammatory diseases and oncology. This compound has been identified as a specific agonist of human CXCR3, offering a valuable tool for studying the receptor's function and a potential therapeutic agent. This document outlines the quantitative binding and functional parameters of this compound, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with the human CXCR3 receptor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 42 ± 21 nM | HEK293 cells expressing CXCR3 and Gqi5 | [1][2][3] |
| EC50 | 1.1 µM | Not specified | [4] |
| Kd | 40 nM | HEK-CXCR3-A cell fragments | [5][6] |
Note: The IC50 value was determined in a competitive binding assay using radiolabeled CXCL10. The EC50 value represents the concentration of this compound that elicits a half-maximal response in a functional assay. The Kd (dissociation constant) was determined by plasmon waveguide resonance.
Structural Insights from Cryo-Electron Microscopy
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structural insights into the binding of this compound to CXCR3. These studies reveal that this compound, a peptidomimetic agonist, binds to the orthosteric binding pocket of CXCR3.[7][8] This binding mode is similar to that of the N-terminus of the natural chemokine ligand CXCL11.[7][8] The structural data indicates that this compound adopts an "inverted U"-shaped conformation within the binding pocket.[9] This detailed structural information is invaluable for understanding the mechanism of receptor activation and for the rational design of novel CXCR3 modulators.
CXCR3 Signaling Pathway
Upon binding of an agonist like this compound, CXCR3 undergoes a conformational change, leading to the activation of intracellular signaling cascades. CXCR3 primarily couples to Gαi proteins, which inhibit adenylyl cyclase and modulate downstream effector pathways.[10] Key signaling events include the mobilization of intracellular calcium, activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][10] These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and survival.
Caption: CXCR3 signaling pathway upon activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of this compound on CXCR3.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
Radiolabeled CXCL10 (e.g., [¹²⁵I]-CXCL10)
-
This compound
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Culture HEK293-CXCR3 cells to confluency. Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled CXCL10 (typically at its Kd concentration).
-
Add serial dilutions of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled CXCL10).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing human CXCR3
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the CXCR3-expressing cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, with or without probenecid).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading into the cells.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add varying concentrations of this compound to the wells using the instrument's integrated fluidics.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
Materials:
-
CXCR3-expressing T cells (e.g., activated primary T cells, Jurkat cells)
-
This compound
-
Chemotaxis chambers (e.g., Transwell inserts with a porous membrane)
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., Calcein AM, or a cell counter)
Protocol:
-
Cell Preparation: Resuspend the CXCR3-expressing T cells in assay medium at a defined concentration.
-
Assay Setup: Place the Transwell inserts into a 24- or 96-well plate.
-
In the lower chamber of the wells, add assay medium containing different concentrations of this compound. Include a negative control (medium alone) and a positive control (a known chemoattractant for CXCR3, like CXCL10).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Cell Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Directly counting the cells using a microscope and hemocytometer.
-
Lysing the migrated cells and quantifying a cellular component (e.g., using a fluorescent dye like Calcein AM and measuring fluorescence).
-
Using an automated cell counter.
-
-
Data Analysis: Calculate the chemotactic index (the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control). Plot the number of migrated cells or the chemotactic index against the log concentration of this compound to generate a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel ligand for a GPCR, such as this compound for CXCR3.
Caption: General experimental workflow for ligand characterization.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM advances in GPCR structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR Structure - Cryo EM GPCR - Life in Atomic Resolution [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. revvity.com [revvity.com]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
The CXCR3 Agonist PS372424: An In-depth Technical Guide on its Effect on ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 is a small-molecule, specific agonist of the human C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) critically involved in T-cell trafficking and inflammatory responses. Activation of CXCR3 by its natural chemokine ligands (CXCL9, CXCL10, and CXCL11) or synthetic agonists like this compound initiates a cascade of intracellular signaling events, a key component of which is the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). This technical guide provides a comprehensive overview of the effect of this compound on ERK phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the currently available quantitative data on the interaction of this compound with CXCR3 and its downstream effect on ERK phosphorylation.
Table 1: Receptor Binding and Affinity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CXCL10 binding) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [1] |
| KD (CXCR3-A isoform) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | [1] |
Table 2: ERK Phosphorylation
| Cell Type | This compound Concentration | Treatment Time | Effect on ERK Phosphorylation | Reference |
| Activated Human T-cells | Not specified | 10 minutes | 3-fold increase compared to unstimulated cells | [2] |
| U87-CXCR3-A cells | 100 ng/mL | 5 minutes | Increase in p-ERK1 and p-ERK2 |
Signaling Pathway
The activation of CXCR3 by this compound leads to the phosphorylation of ERK through the canonical G protein-coupled receptor-mediated mitogen-activated protein kinase (MAPK) cascade. Upon agonist binding, CXCR3 undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins, primarily of the Gαi/o or Gαq subtypes. This initiates a downstream signaling cascade involving Ras, Raf, and MEK, ultimately resulting in the phosphorylation of ERK1/2.
References
- 1. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Peptidic Nature of PS372424: A Technical Guide to a CXCR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PS372424, a synthetic peptidomimetic agonist targeting the human CXC chemokine receptor 3 (CXCR3). This compound serves as a critical tool in the study of CXCR3 signaling and its role in inflammatory and autoimmune diseases. This document outlines its structure, mechanism of action, and functional effects, supported by quantitative data and detailed experimental methodologies.
Core Structure and Peptidic Mimicry
This compound is a small molecule with a molecular weight of 588.74 g/mol and a chemical formula of C₃₃H₄₄N₆O₄.[1] Although not a true peptide, it is classified as a peptidomimetic, specifically designed to mimic the structure and function of a natural peptide ligand. It is described as a three-amino-acid fragment of CXCL10, a natural chemokine ligand for CXCR3.[1][2][3][4]
The key structural feature of this compound is a tetrahydroisoquinoline-arginine motif.[5][6][7] This motif is crucial for its agonistic activity as it closely aligns with a Pro-Arg motif found within residues 35-39 of the natural CXCR3 ligand, CXCL10.[5][6][7] This structural mimicry allows this compound to bind to and activate the CXCR3 receptor.
Mechanism of Action: CXCR3 Agonism and Receptor Desensitization
This compound functions as a specific agonist for the human CXCR3 receptor.[2][3][5][8] Unlike the natural ligands (CXCL9, CXCL10, and CXCL11), this compound does not activate the murine version of CXCR3.[5][7] Its binding to CXCR3 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptors (GPCRs).
Upon binding, this compound has been shown to:
-
Induce ERK Phosphorylation : It stimulates the phosphorylation of Erk1 and Erk2 in U87-CXCR3-A cells, a key step in the mitogen-activated protein kinase (MAPK) signaling pathway that is essential for directional cell migration.[2][5] The potency and kinetics of this activation are comparable to the natural ligand CXCL11.[5][7]
-
Trigger Receptor Internalization : Treatment with this compound leads to a rapid and sustained internalization of the CXCR3 receptor. Within 30 minutes, approximately 87% of cell-surface CXCR3 is internalized, and the receptor does not return to the surface within 5 hours of stimulation.[5][7]
-
Induce Heterologous Receptor Desensitization : A key finding is that this compound can induce the cross-phosphorylation of other co-expressed chemokine receptors, specifically within CXCR3-CCR5 heterodimers on the surface of activated T cells.[2][5] This leads to a generalized desensitization of the cell to other chemokines, inhibiting migration towards ligands for other receptors like CXCL12 (for CXCR4) and CCL5 (for CCR5).[5][7]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the interaction of this compound with the human CXCR3 receptor.
| Parameter | Value | Cell/System | Assay Type | Reference |
| IC₅₀ | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | Competitive binding against radiolabeled CXCL10 | [2][8] |
| EC₅₀ | 1.1 µM | Not Specified | Functional Agonism | [7] |
| Effective Concentration | > 50 nM | Human T-cells | Transfilter Chemotaxis Assay | [5] |
| Concentration for ERK Phosphorylation | 100 ng/mL | U87-CXCR3-A cells | Western Blot / Phosphorylation Assay | [2] |
| Concentration for CCR5 Phosphorylation | 10-200 nM | CXCR3⁺ T-cells | Phosphorylation Assay | [2] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized representation for determining the binding affinity (IC₅₀) of this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled CXCR3 ligand (e.g., ¹²⁵I-CXCL10) to membranes from cells expressing human CXCR3.
Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably transfected with human CXCR3 (and a Gαqi5 chimera to facilitate signaling measurement) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled CXCL10, and varying concentrations of this compound (from low nM to high µM).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.
T-Cell Chemotaxis Assay (Transfilter Migration)
This protocol outlines the steps to assess the ability of this compound to induce T-cell migration.
Objective: To measure the chemotactic response of activated human T-cells towards a gradient of this compound.
Methodology:
-
Cell Preparation: Isolate human T-cells from peripheral blood mononuclear cells (PBMCs) and activate them in culture to ensure high expression of CXCR3.
-
Assay Setup: Use a transwell migration chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pores).
-
Chemoattractant: Add varying concentrations of this compound (or a control chemokine like CXCL11) to the lower chamber.
-
Cell Seeding: Resuspend the activated T-cells in assay medium and add them to the upper chamber.
-
Incubation: Incubate the chamber for a period of 1-3 hours at 37°C in a CO₂ incubator to allow cell migration through the membrane towards the chemoattractant.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the dose-response relationship.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes associated with this compound activity.
Caption: this compound binding to CXCR3 activates G-protein signaling, leading to ERK phosphorylation and cell migration.
Caption: Workflow for a transfilter chemotaxis assay to measure T-cell migration induced by this compound.
Caption: this compound induces cross-phosphorylation of CCR5 within heterodimers, inhibiting migration to other chemokines.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the pleiotropic actions of the IFN-inducible CXC chemokine receptor 3 ligands in the synovial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. immune-system-research.com [immune-system-research.com]
Foundational Research on PS372424: A Small Molecule Modulator of T-Cell Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
T-cell migration is a cornerstone of the adaptive immune response, crucial for immune surveillance and mounting effective responses against pathogens and malignancies. However, dysregulated T-cell trafficking is a key driver in the pathology of numerous autoimmune and inflammatory diseases. The chemokine receptor CXCR3, predominantly expressed on activated T-cells, plays a pivotal role in directing these cells to sites of inflammation.[1] This document provides a comprehensive technical overview of the foundational research on PS372424, a small molecule agonist of the human CXCR3 receptor.[2][3] Uniquely, despite its agonistic nature, this compound has demonstrated potent anti-inflammatory activity by preventing human T-cell migration.[2] This guide will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Introduction to this compound
This compound is a small molecule, identified as a specific agonist for the human C-X-C motif chemokine receptor 3 (CXCR3).[1][3] This receptor is a G protein-coupled receptor (GPCR) that binds to the chemokines CXCL9, CXCL10, and CXCL11, which are typically induced by interferon-gamma (IFN-γ) at inflammatory sites.[1] The CXCL10/CXCR3 signaling axis is strongly associated with inflammation and tumorigenesis.[3] While receptor agonists typically mimic the action of endogenous ligands to promote a biological response, this compound exhibits a paradoxical effect on T-cell migration. Instead of promoting it, this compound acts as an inhibitor of T-cell movement towards various chemokines, suggesting a novel mechanism of action with therapeutic potential in inflammatory disorders like rheumatoid arthritis.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound. This data is essential for understanding the molecule's potency and its effects on cellular signaling and function.
Table 1: Receptor Binding and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CXCL10 Binding) | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells | [1][2] |
| CCR5 Phosphorylation | Concentration-dependent increase | CXCR3+ T-cells | [2][4] |
| ERK1/2 Phosphorylation | Increased at 100 ng/mL | U87-CXCR3-A cells | [2] |
Table 2: Inhibitory Effects of this compound on T-Cell Migration
| Chemoattractant | Inhibition by this compound | T-Cell Type | Reference |
| CXCL11 | Yes | Activated Human T-cells | [4][6] |
| CXCL12 | Yes | Activated Human T-cells | [4][6] |
| CCL5 | Yes | Activated Human T-cells | [4][6] |
| Rheumatoid Arthritis Synovial Fluid | Yes | Activated Human T-cells | [4][5] |
Mechanism of Action: Agonist-Induced Desensitization
The primary mechanism by which this compound inhibits T-cell migration is through agonist-induced heterologous desensitization of chemokine receptors. Upon binding to CXCR3, this compound triggers intracellular signaling cascades that lead to the phosphorylation and internalization of not only CXCR3 but also other co-expressed chemokine receptors, such as CCR5 and CXCR4.[4][5] This cross-phosphorylation, which can be mediated by protein kinase C (PKC), renders the T-cells unresponsive to gradients of their respective chemokines, thus halting their migration.[4] A key finding is that this compound induces receptor cross-phosphorylation within CXCR3-CCR5 heterodimers on the surface of activated T-cells.[4][5]
Signaling Pathways
The binding of this compound to CXCR3 initiates a cascade of intracellular events. The diagram below illustrates the proposed signaling pathway leading to receptor desensitization and inhibition of T-cell migration.
Caption: this compound signaling pathway leading to T-cell migration inhibition.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments used to characterize the activity of this compound.
T-Cell Chemotaxis Assay (Transwell Migration Assay)
This assay is fundamental for quantifying the effect of this compound on T-cell migration towards a chemoattractant.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and activate T-cells, for example, by stimulating CD3 and CD28.
-
Culture the activated T-cells for a period sufficient to ensure high expression of CXCR3, CCR5, and CXCR4.[4]
-
Prior to the assay, wash the cells and resuspend them in serum-free RPMI-1640 medium, optionally containing 0.1% BSA.[7]
-
-
Assay Protocol:
-
Use a 24-well plate with transwell inserts (e.g., 3-5 µm pore size).
-
Add the chemoattractant solution (e.g., CXCL11, CXCL12, or CCL5) to the lower chamber of the wells.
-
In the upper chamber (the insert), add the T-cell suspension. For the experimental group, pre-incubate the cells with this compound before adding them to the insert.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.[7]
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a cell viability assay (e.g., EZ-MTT™) or by flow cytometry with counting beads.[8]
-
Receptor Phosphorylation Assay (Western Blot)
This protocol is used to detect the phosphorylation of chemokine receptors like CCR5 following treatment with this compound.
-
Cell Treatment and Lysis:
-
Use activated T-cells expressing both CXCR3 and CCR5.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).[2] Include a positive control (e.g., CCL5 for CCR5 phosphorylation) and a negative control (vehicle).
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blot Protocol:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated CCR5 (pCCR5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., pyruvate dehydrogenase complex).[9]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and validating a T-cell migration inhibitor like this compound.
Caption: General experimental workflow for inhibitor screening and validation.
Conclusion and Future Directions
The foundational research on this compound has unveiled a fascinating and therapeutically promising mechanism for modulating T-cell migration. By acting as a specific agonist for CXCR3, it induces a state of generalized chemokine receptor desensitization, effectively inhibiting the migration of activated T-cells to inflammatory sites. This unique mode of action distinguishes it from traditional receptor antagonists. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.
Future research should focus on a deeper understanding of the structural basis for this compound's activity, its pharmacokinetic and pharmacodynamic properties in more complex preclinical models, and the full spectrum of its effects on different immune cell subsets. Elucidating the precise molecular interactions that lead to the cross-phosphorylation of other chemokine receptors will be critical for optimizing the design of next-generation molecules with enhanced efficacy and safety profiles.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correction for O'Boyle et al., Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PS372424 in a Humanized Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 is a specific small-molecule agonist for the human chemokine receptor CXCR3.[1][2] This receptor and its ligands, such as CXCL10 and CXCL11, play a crucial role in the recruitment of T lymphocytes into inflamed tissues, a key process in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][3] Unlike CXCR3 antagonists that block a single receptor, this compound demonstrates a novel anti-inflammatory mechanism by inducing the internalization and desensitization of not only CXCR3 but also other chemokine receptors like CCR5 and CXCR4 on activated human T cells.[1][2] This broad desensitization effectively inhibits the migration of these inflammatory cells towards a range of chemokines found in the synovial fluid of arthritis patients.[1][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a humanized mouse model of arthritis to evaluate its therapeutic potential.
Mechanism of Action
This compound, as a CXCR3 agonist, initiates a signaling cascade that leads to the cross-desensitization of other chemokine receptors. Upon binding to CXCR3 on activated T cells, this compound induces the phosphorylation and subsequent internalization of the receptor.[1][2] A key finding is that this activation of CXCR3 can lead to the cross-phosphorylation of co-expressed chemokine receptors, such as CCR5, particularly within CXCR3-CCR5 heterodimers.[1][2] This process disrupts the ability of these receptors to recruit G proteins, thereby inhibiting downstream signaling and chemotaxis in response to their respective ligands.[1][4] This generalized chemokine receptor desensitization provides a powerful anti-inflammatory effect by halting the influx of pathogenic T cells into the arthritic joint.[1]
Signaling Pathway of this compound-induced Chemokine Receptor Desensitization
Caption: this compound signaling cascade leading to T-cell migration inhibition.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Humanized Mouse Air-Pouch Model
This table summarizes the quantitative data on the inhibition of human T-cell migration in a humanized mouse model.
| Treatment Group | Chemoattractant | Number of Migrated Human CD45+ Cells (x10^4) | % Inhibition of Migration | Reference |
| Vehicle | PBS | 1.5 ± 0.3 | - | [2] |
| Vehicle | CXCL11 | 6.2 ± 0.8 | - | [2] |
| This compound | CXCL11 | 2.1 ± 0.5* | 66.1 | [2] |
| Vehicle | Rheumatoid Arthritis Synovial Fluid | 7.5 ± 1.1 | - | [2] |
| This compound | Rheumatoid Arthritis Synovial Fluid | 2.8 ± 0.6** | 62.7 | [2] |
*p < 0.05, **p < 0.01 compared to vehicle-treated group with the respective chemoattractant. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Humanized Mouse Air-Pouch Model of Arthritis
This protocol describes the establishment of a humanized mouse model and the subsequent air-pouch inflammation assay to evaluate the efficacy of this compound.[2]
Materials:
-
NOD scid gamma (NSG) mice (6-8 weeks old)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Sterile PBS
-
Sterile air
-
This compound
-
Chemoattractant (e.g., human CXCL11 or rheumatoid arthritis synovial fluid)
-
Flow cytometer
-
Anti-human CD45 antibody
Procedure:
-
Humanization of NSG Mice:
-
Inject NSG mice intraperitoneally with 1 x 10^7 human PBMCs in 200 µL of sterile PBS.
-
Allow 28 days for the human immune system to engraft. The peripheral T-cell population should be almost entirely of human origin at this point.[5]
-
-
Air-Pouch Induction:
-
On day 22 post-humanization, inject 5 mL of sterile air subcutaneously into the dorsal side of the mice.
-
On day 25, re-inflate the pouch with an additional 3 mL of sterile air to maintain the space.
-
-
This compound Administration and Inflammatory Challenge:
-
On day 28, administer this compound intravenously. A dose sufficient to achieve an initial blood concentration of 1 µM has been shown to be effective.[2] A vehicle control group should receive an equivalent volume of the vehicle solution.
-
Thirty minutes after this compound or vehicle administration, inject 1 mL of the chemoattractant (e.g., 100 ng/mL human CXCL11 or a 1:5 dilution of rheumatoid arthritis synovial fluid in PBS) directly into the air pouch.
-
-
Analysis of Cell Migration:
-
After 24 hours, euthanize the mice and lavage the air pouch with 2 mL of sterile PBS.
-
Collect the lavage fluid and centrifuge to pellet the cells.
-
Resuspend the cells and stain with an anti-human CD45 antibody.
-
Analyze the number of human CD45+ cells that have migrated into the air pouch using a flow cytometer.
-
Experimental Workflow for the Humanized Mouse Air-Pouch Model
Caption: Step-by-step workflow for the in vivo evaluation of this compound.
The CXCR3 agonist this compound presents a promising therapeutic strategy for rheumatoid arthritis by inhibiting the migration of inflammatory T cells into the joints. The humanized mouse air-pouch model provides a robust and relevant in vivo system to further investigate the efficacy and mechanism of action of this compound and other immunomodulatory compounds. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of autoimmune disease and drug development.
References
- 1. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High CXCR3 expression in synovial mast cells associated with CXCL9 and CXCL10 expression in inflammatory synovial tissues of patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of potential rheumatoid arthritis therapy [jax.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Chemotaxis Assays with PS372424
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 is a potent and specific small-molecule agonist for the human CXC chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a pivotal role in regulating the migration of activated T lymphocytes.[1][2] This document provides detailed protocols for utilizing this compound in in vitro chemotaxis assays to study its effects on immune cell migration. As an agonist, this compound can induce chemotaxis of CXCR3-expressing cells on its own. Paradoxically, it also exhibits potent anti-inflammatory activity by inducing the internalization and cross-desensitization of CXCR3 and other chemokine receptors, thereby inhibiting T-cell migration towards natural chemokine ligands such as CXCL11, CXCL12, and CCL5.[1] These protocols are designed for researchers in immunology, cancer biology, and drug discovery to investigate the multifaceted roles of CXCR3 signaling.
Principle of the Assay
The in vitro chemotaxis assay described here is based on the Boyden chamber principle.[3][4] This system consists of a two-chamber unit separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The cells migrate through the pores of the membrane towards the chemoattractant gradient. By quantifying the number of migrated cells, the chemotactic response to a given stimulus can be determined. This application note describes two main applications of this compound in this assay:
-
Induction of Chemotaxis: To assess the ability of this compound to act as a chemoattractant for CXCR3-expressing cells.
-
Inhibition of Chemotaxis: To evaluate the inhibitory effect of this compound on cell migration towards other chemokines, such as CXCL11.
Data Presentation
Table 1: Induction of T-Cell Chemotaxis by this compound
| This compound Concentration (nM) | Mean Migrated Cells (± SD) | Fold Increase over Control |
| 0 (Control) | 150 ± 25 | 1.0 |
| 10 | 225 ± 30 | 1.5 |
| 50 | 450 ± 45 | 3.0 |
| 100 | 750 ± 60 | 5.0 |
| 200 | 765 ± 55 | 5.1 |
Note: Data are representative and may vary depending on the cell type and experimental conditions.
Table 2: Inhibition of CXCL11-Induced T-Cell Chemotaxis by this compound
| This compound Concentration (nM) | Chemoattractant (CXCL11, 10 ng/mL) | Mean Migrated Cells (± SD) | Percent Inhibition (%) |
| 0 | + | 800 ± 70 | 0 |
| 1 | + | 640 ± 55 | 20 |
| 10 | + | 320 ± 40 | 60 |
| 50 | + | 120 ± 20 | 85 |
| 100 | + | 80 ± 15 | 90 |
| 0 | - | 140 ± 20 | - |
Note: Data are representative. The half-maximal inhibitory concentration (IC50) of this compound for CXCL11-induced migration can be calculated from this data. The reported IC50 for this compound binding to CXCR3 is approximately 42 nM.[2][5]
Experimental Protocols
Materials and Reagents
-
Cells: Activated human T lymphocytes or a CXCR3-expressing cell line (e.g., Jurkat T cells).
-
This compound: Reconstitute in sterile, endotoxin-free DMSO to a stock concentration of 10 mM and store at -20°C. Further dilute in assay medium before use.
-
Chemoattractant: Recombinant human CXCL11 (or other chemokines like CXCL12, CCL5). Reconstitute and store as per the manufacturer's instructions.
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Boyden Chamber: 24-well or 96-well format with polycarbonate membranes (3-5 µm pore size for lymphocytes).[3]
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling and quantification.
-
Plate Reader: Fluorescence plate reader compatible with the chosen detection reagent.
-
CO2 Incubator: 37°C, 5% CO2.
Protocol 1: Induction of Chemotaxis by this compound
This protocol determines the chemoattractant properties of this compound.
-
Cell Preparation:
-
Culture activated T cells or CXCR3-expressing cells under standard conditions.
-
On the day of the assay, harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells for 2 hours at 37°C to reduce background migration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium in the lower wells of the Boyden chamber. Recommended concentrations range from 10 nM to 200 nM.[1] Include a control well with assay medium only (no chemoattractant).
-
Carefully place the membrane inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the top side of the membrane by gently wiping with a cotton swab.
-
Fix and stain the migrated cells on the bottom side of the membrane using a suitable staining method (e.g., Diff-Quik).
-
Alternatively, for fluorescent quantification, lyse the migrated cells and measure the fluorescence using a plate reader. If using a fluorescent dye like Calcein-AM, pre-label the cells before the assay.
-
-
Data Analysis:
-
Count the number of migrated cells in several high-power fields for each well and calculate the average.
-
For fluorescent methods, use a standard curve to correlate fluorescence intensity to the number of cells.
-
Express the results as the mean number of migrated cells or as a fold increase over the control.
-
Protocol 2: Inhibition of Chemotaxis by this compound
This protocol assesses the ability of this compound to inhibit cell migration towards a known chemoattractant.
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
After the 2-hour incubation in assay medium, pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 100 nM) for 30 minutes at 37°C.[1] Include a vehicle control (DMSO).
-
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add the chemoattractant (e.g., CXCL11 at 10 ng/mL) diluted in assay medium.[6] Include a negative control with assay medium only.
-
Place the membrane inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation and Quantification:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound signaling pathway in T cells.
Experimental Workflow for Chemotaxis Assay
Caption: Experimental workflow for the in vitro chemotaxis assay.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of the chemokines CXCL11 and CXCL12 in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
PS372424: A Potent Agonist for Interrogating CXCR3 Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating immune cell trafficking, particularly of activated T cells, to sites of inflammation. Its involvement in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention. PS372424 is a specific, small-molecule agonist of human CXCR3, structurally mimicking a three-amino-acid fragment of its natural ligand, CXCL10. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the intricate signaling pathways governed by CXCR3.
Mechanism of Action
This compound selectively binds to and activates human CXCR3, initiating a cascade of intracellular signaling events. As a potent agonist, it induces canonical GPCR signaling pathways, including G protein activation, leading to downstream effector engagement. Notably, prolonged exposure to this compound can lead to receptor internalization and desensitization, a phenomenon that can be harnessed to study the regulation of CXCR3 signaling and its cross-talk with other chemokine receptors.
Data Presentation
The following tables summarize the quantitative data available for this compound in various in vitro assays, providing a clear comparison of its activity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CXCL10 binding) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | |
| Kd (CXCR3-A) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | |
| Kd (CXCR3-B) | 450 ± 150 nM | HEK-CXCR3-B cell fragments | |
| Effective Concentration (T-cell migration) | > 50 nM | Activated T-cells |
Table 2: Functional Responses to this compound in T-cells
| Assay | Response | Time Point | Reference |
| ERK Phosphorylation | 3-fold increase over unstimulated cells | 10 minutes | |
| CXCR3 Internalization | 87% of cell-surface CXCR3 | 30 minutes |
Signaling Pathways
Activation of CXCR3 by this compound triggers multiple downstream signaling cascades. The primary pathway involves the activation of Gαi, leading to the inhibition of adenylyl cyclase, and Gαq, which activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream kinases such as ERK (extracellular signal-regulated kinase) and Akt (protein kinase B), which are crucial for cellular responses like chemotaxis and proliferation.
Furthermore, this compound-induced CXCR3 activation can lead to a phenomenon known as heterologous desensitization. This involves the cross-phosphorylation of other co-expressed chemokine receptors, such as CCR5, in a PKC-dependent manner. This cross-talk can inhibit the signaling of the other receptors, providing a mechanism for the anti-inflammatory effects observed with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate CXCR3 signaling using this compound.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR3 activation by this compound.
Materials:
-
CXCR3-expressing cells (e.g., activated human T-cells, HEK293-CXCR3)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection module
Protocol:
-
Cell Preparation: Seed CXCR3-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight. For suspension cells, wash and resuspend them in assay buffer on the day of the experiment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.04%) in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Using the plate reader's injector, add 20 µL of this compound at various concentrations to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decay.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of downstream CXCR3 signaling.
Materials:
-
CXCR3-expressing cells
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Culture CXCR3-expressing cells to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for at least 4 hours or overnight in serum-free medium.
-
This compound Stimulation: Treat the starved cells with various concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 15, 30 minutes). Include an unstimulated control.
-
Cell Lysis: After treatment, immediately place the culture plates on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.
Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the this compound-induced internalization of CXCR3 from the cell surface.
Materials:
-
CXCR3-expressing cells
-
This compound
-
Ice-cold PBS
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CXCR3 antibody (e.g., PE-conjugated)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat CXCR3-expressing cells with a saturating concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. Include an untreated control for the 0-minute time point.
-
Stopping Internalization: At each time point, immediately transfer the cells to ice and wash them with ice-cold PBS to stop the internalization process.
-
Antibody Staining: Resuspend the cells in cold FACS buffer and add the fluorochrome-conjugated anti-CXCR3 antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the CXCR3 staining. Calculate the percentage of receptor internalization at each time point relative to the MFI of the untreated (0-minute) sample.
Chemotaxis Assay (Transwell Assay)
This assay measures the migration of cells towards a gradient of this compound.
Materials:
-
CXCR3-expressing migratory cells (e.g., activated T-cells)
-
24-well plate with Transwell inserts (with appropriate pore size, e.g., 5 µm for lymphocytes)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
This compound
-
Counting solution (e.g., Trypan blue or a fluorescent nuclear stain)
-
Microscope or plate reader for cell counting
Protocol:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add chemotaxis buffer containing various concentrations of this compound to the lower chambers of the 24-well plate. Include a negative control with buffer only.
-
Cell Seeding: Resuspend the CXCR3-expressing cells in chemotaxis buffer at a desired concentration (e.g., 1 x 10^6 cells/mL). Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for migration (e.g., 2-4 hours). The optimal time should be determined empirically.
-
Cell Counting: a. After incubation, carefully remove the Transwell inserts. b. Collect the cells that have migrated to the lower chamber. c. Count the migrated cells using a hemocytometer with Trypan blue or by using a fluorescent dye and a plate reader.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. The results can be expressed as a chemotactic index (the fold increase in migration over the negative control).
Conclusion
This compound is a valuable pharmacological tool for the in-depth investigation of CXCR3 signaling. The detailed protocols and compiled data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of CXCR3 biology, with implications for understanding its role in health and disease and for the development of novel therapeutics.
Application Notes and Protocols for PS372424 Hydrochloride Salt: Leveraging Improved Water Solubility for Experimental Success
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS372424 is a potent and specific small-molecule agonist for the human C-X-C chemokine receptor 3 (CXCR3), a key regulator of T-cell trafficking in inflammatory responses.[1][2] As a synthetic tripeptide fragment of the natural ligand CXCL10, this compound offers a valuable tool for investigating the roles of CXCR3 in various physiological and pathological processes, including autoimmune diseases and cancer.[2][3] The hydrochloride salt form of this compound is frequently utilized in experimental settings to overcome the limited aqueous solubility of the parent compound. The conversion to a hydrochloride salt significantly enhances its solubility and stability in aqueous solutions, facilitating easier preparation of stock solutions and formulations for both in vitro and in vivo studies.[2][4][5] These application notes provide detailed protocols for the use of this compound hydrochloride salt, with a focus on leveraging its improved solubility for reliable and reproducible experimental outcomes.
Physicochemical Properties and Solubility
The hydrochloride salt of this compound offers distinct advantages in experimental handling and formulation due to its enhanced solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₅ClN₆O₄ | [6] |
| Molecular Weight | 625.20 g/mol | [6] |
| Appearance | White to beige powder | |
| Purity | ≥97% (HPLC) | |
| Solubility in DMSO | ≥20 mg/mL (clear solution); 250 mg/mL (with sonication) | [7] |
| Solubility in Saline Vehicle | ≥2.08 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [6][8] |
| Storage | Store at 4°C, sealed from moisture. In solvent, store at -80°C for up to 6 months. | [6] |
Mechanism of Action
This compound functions as a specific agonist of the human CXCR3 receptor.[3] Upon binding, it activates downstream signaling pathways that mimic the effects of the natural chemokine ligand CXCL11, leading to the phosphorylation of ERK (Extracellular signal-regulated kinase). A key therapeutic potential of this compound lies in its ability to induce desensitization of chemokine receptors. Activation of CXCR3 by this compound on activated T cells, where CXCR3 can form heterodimers with other chemokine receptors like CCR5, leads to the cross-phosphorylation and subsequent internalization of these associated receptors.[1][9] This process effectively inhibits the migration of activated T cells towards various chemokines, thereby demonstrating potent anti-inflammatory effects.[1][9]
Caption: CXCR3 signaling pathway upon activation by this compound.
Application Notes
-
Anti-Inflammatory Research: this compound is a powerful tool for studying inflammatory diseases driven by T-cell infiltration, such as rheumatoid arthritis.[1] Its ability to induce generalized chemokine receptor desensitization makes it a unique compound for exploring mechanisms to halt inflammatory cell recruitment.[1][9] The hydrochloride salt's solubility is particularly advantageous for preparing solutions for in vivo administration in animal models of inflammation.[1]
-
Cancer Biology: The CXCR3 axis plays a dual role in cancer, with different isoforms (CXCR3-A and CXCR3-B) mediating opposing effects on tumor progression.[3][10] this compound, showing a higher affinity for the pro-tumorigenic CXCR3-A isoform, can be used to investigate the specific signaling and functional consequences of its activation in cancer cells.[10]
-
Receptor Function Studies: As a specific agonist, this compound is ideal for studying CXCR3 internalization, signaling kinetics, and cross-talk with other G protein-coupled receptors.[1][10]
Experimental Protocols
The improved water solubility of this compound hydrochloride simplifies the preparation of aqueous solutions for a variety of experimental applications.
Protocol 1: Preparation of Stock and Working Solutions
-
High-Concentration Stock Solution (DMSO):
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
To prepare a 10 mM stock solution, dissolve 6.25 mg of the salt in 1 mL of sterile, anhydrous DMSO.
-
If needed, use sonication to ensure complete dissolution for higher concentrations (up to 250 mg/mL).[7]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Aqueous Working Solutions for In Vitro Assays:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in a suitable sterile aqueous buffer (e.g., PBS) or cell culture medium to the desired final concentration.
-
Note: Ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤ 0.1%).
-
Protocol 2: In Vitro T-Cell Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on the migration of activated human T cells.
Caption: Experimental workflow for an in vitro chemotaxis assay.
Methodology:
-
Cell Preparation: Use activated human T-lymphocytes, which are known to express CXCR3, CXCR4, and CCR5.[1]
-
Pre-treatment: Incubate the activated T cells with varying concentrations of this compound hydrochloride (e.g., 10 nM to 200 nM) or a vehicle control (medium with the corresponding DMSO concentration) for 30 minutes at 37°C.[2]
-
Chemotaxis Setup: Use a transwell migration system (e.g., 5 µm pore size).
-
Add chemoattractants such as CXCL11, CXCL12, or CCL5 to the lower chamber.[1]
-
Add the pre-treated T cells to the upper chamber.
-
-
Incubation: Incubate the plate for a suitable period (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the percentage of inhibition.
Protocol 3: In Vivo Formulation for Animal Studies
The hydrochloride salt allows for the preparation of formulations suitable for systemic administration.
-
Vehicle Preparation: A common vehicle for intravenous administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[6][8]
-
Formulation:
-
Administration: The formulation can be administered to animal models (e.g., humanized mice) via intravenous injection to assess the systemic anti-inflammatory effects of this compound.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from published studies on this compound.
| Parameter | Value | Cell/System | Source |
| IC₅₀ (CXCL10 binding) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [2] |
| Kₑ (CXCR3-A) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | [10] |
| Kₑ (CXCR3-B) | 450 ± 150 nM | HEK-CXCR3-B cell fragments | [10] |
| Effective Concentration (ERK Phosphorylation) | 100 ng/mL (after 5 min) | U87-CXCR3-A cells | [2] |
| Effective Concentration (CCR5 Phosphorylation) | 10 - 200 nM (after 30 min) | Activated CXCR3⁺ T cells | [2] |
| Effective Concentration (Chemotaxis Inhibition) | Dose-dependent inhibition observed | Activated human T cells | [1][11] |
These notes and protocols provide a comprehensive guide for researchers utilizing this compound hydrochloride salt. Its enhanced water solubility simplifies experimental setup and enables robust investigation into the complex biology of the CXCR3 chemokine receptor.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of PS372424 in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint damage. A key pathological feature of RA is the infiltration of activated T lymphocytes into the synovial tissue, a process mediated by chemokine gradients. The chemokine receptor CXCR3, which is highly expressed on activated T cells, plays a pivotal role in this migratory process. PS372424 is a small-molecule agonist specific for the human CXCR3 receptor that has demonstrated potent anti-inflammatory activity in preclinical models of rheumatoid arthritis.[1][2][3]
These application notes provide a comprehensive overview of the experimental use of this compound in rheumatoid arthritis research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.
Mechanism of Action
This compound acts as a functional antagonist by inducing desensitization of the CXCR3 receptor and other co-expressed chemokine receptors on activated T cells.[3][4] This process inhibits the chemotactic response of these cells to inflammatory chemokines present in the synovial fluid of RA patients.[1][2][3] The proposed mechanism involves the induction of receptor cross-phosphorylation within CXCR3-CCR5 heterodimers on the surface of activated T cells.[4] A significant advantage of this approach is its specificity for activated T cells, while not affecting the migration of potentially beneficial regulatory T cells (Tregs), which express low levels of CXCR3.[1]
Signaling Pathway
The binding of this compound to CXCR3 on activated T cells initiates a signaling cascade that leads to the phosphorylation of extracellular signal-regulated kinase (ERK). This signaling event is associated with receptor desensitization and subsequent inhibition of T cell migration.
Caption: Signaling pathway of this compound in activated T cells.
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the migration of activated human T cells towards synovial fluid from rheumatoid arthritis patients.
Experimental Workflow
Caption: Workflow for the in vitro chemotaxis assay.
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Anti-human CD3 and anti-human CD28 antibodies
-
Synovial fluid from patients with active rheumatoid arthritis
-
Transwell plates (5 µm pore size)
-
Flow cytometer
Procedure:
-
T-Cell Activation: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Activate T cells by culturing in RPMI 1640 with 10% FBS and anti-CD3/CD28 antibodies for 48-72 hours.
-
Chemotaxis Assay:
-
Resuspend activated T cells in fresh medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10-200 nM) or vehicle control for 30 minutes at 37°C.[5]
-
Add rheumatoid arthritis synovial fluid (RASF) to the lower chambers of the Transwell plate.
-
Add the pre-treated T cells to the upper chambers.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a cell counter.
-
Data Presentation:
| Treatment Group | Concentration | Mean Migrated Cells (± SD) | % Inhibition |
| Vehicle Control | - | 0% | |
| This compound | 10 nM | ||
| This compound | 50 nM | ||
| This compound | 100 nM | ||
| This compound | 200 nM |
ERK Phosphorylation Assay
This protocol is designed to measure the activation of the ERK signaling pathway in response to this compound treatment in CXCR3-expressing cells.
Procedure:
-
Cell Culture: Culture U87-CXCR3-A cells (or other suitable CXCR3-expressing cell line) to 80-90% confluency.
-
Stimulation: Starve the cells in serum-free medium for 4 hours. Treat the cells with this compound (e.g., 100 ng/mL) for 5 minutes.[5]
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Data Presentation:
| Treatment | p-ERK1/Total ERK1 Ratio | p-ERK2/Total ERK2 Ratio |
| Unstimulated | ||
| This compound (100 ng/mL) |
In Vivo Humanized Mouse Model of Arthritis
This protocol describes a humanized mouse model to evaluate the in vivo efficacy of this compound in preventing human T-cell migration to an inflammatory site.
Experimental Workflow
Caption: Workflow for the humanized mouse model of arthritis.
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice
-
Activated human T cells
-
Rheumatoid arthritis synovial fluid (RASF)
-
This compound
-
Flow cytometer and antibodies for human T cell markers (e.g., CD3, CD4, CD8)
Procedure:
-
Humanization: Adoptively transfer activated human T cells into NSG mice.
-
Air Pouch Model: Create a subcutaneous air pouch on the dorsum of the mice by injecting sterile air.
-
Inflammatory Challenge: Inject RASF into the air pouch to induce an inflammatory response.
-
Treatment: Administer this compound or vehicle control intravenously.
-
Analysis: After a designated time point (e.g., 24 hours), harvest the lavage fluid from the air pouch.
-
Quantification: Stain the cells with fluorescently labeled antibodies against human T cell markers and quantify the number of infiltrated human T cells by flow cytometry.
Data Presentation:
| Treatment Group | Dose | Mean Number of Infiltrated Human T Cells (± SD) |
| Vehicle Control | - | |
| This compound | (Specify dose) |
Conclusion
This compound represents a promising therapeutic candidate for rheumatoid arthritis by targeting the migration of pathogenic T cells. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in preclinical models of RA. These studies are crucial for the continued development of novel and targeted therapies for this debilitating autoimmune disease. The next steps in the development of this compound would involve engineering the molecule to enhance its drug-like properties for potential clinical trials.[2]
References
- 1. Efficacy of potential rheumatoid arthritis therapy [jax.org]
- 2. March - Press Office - Newcastle University [ncl.ac.uk]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PS372424 Concentration for T-Cell Migration Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PS372424 to inhibit T-cell migration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit T-cell migration?
This compound is a specific small-molecule agonist for the human chemokine receptor CXCR3.[1] It is a three-amino-acid fragment of the chemokine CXCL10.[1] Its primary mechanism of action for inhibiting T-cell migration involves inducing a generalized desensitization of chemokine receptors on activated T-cells.[2][3] By stimulating CXCR3, this compound triggers the internalization of CXCR3 and promotes the cross-phosphorylation of other co-expressed chemokine receptors, such as CCR5, within heterodimers on the cell surface.[2][3] This cross-desensitization renders the T-cells unresponsive to various chemokine gradients, thereby preventing their migration to sites of inflammation.[2]
Q2: What is the recommended concentration range for using this compound to inhibit T-cell migration?
The optimal concentration of this compound for inhibiting T-cell migration can vary depending on the specific experimental conditions, including the T-cell subtype and the chemokine ligand being investigated. Based on available data, a concentration range of 10 nM to 200 nM is a good starting point for most applications. This compound has been shown to cause a concentration-dependent phosphorylation of CCR5 on CXCR3+ T cells within this range.[1] In transfilter chemotaxis assays, this compound itself can stimulate significant T-cell migration at concentrations above 50 nM.[2] Therefore, it is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay.
Q3: Does this compound only inhibit migration towards CXCR3 ligands?
No, a key feature of this compound is its ability to inhibit T-cell migration towards ligands for other chemokine receptors.[2] For instance, it has been demonstrated to inhibit the migration of activated T-cells towards CXCL11 (a CXCR3 ligand), CXCL12 (a CXCR4 ligand), and CCL5 (a CCR5 ligand).[2] This broad inhibitory effect is due to the heterologous desensitization of other chemokine receptors following CXCR3 activation.[2]
Q4: What are the key signaling pathways activated by this compound?
This compound, as a CXCR3 agonist, activates downstream signaling pathways typical of G protein-coupled receptors (GPCRs). Upon binding to CXCR3, it can lead to the activation of Gαi proteins, which in turn can stimulate pathways involving phospholipase C (PLC) and protein kinase C (PKC).[2] This can result in the phosphorylation of downstream targets like ERK1/2.[1] The cross-phosphorylation of other chemokine receptors like CCR5 is also a critical part of its mechanism.[2]
Troubleshooting Guides
Problem 1: this compound is not inhibiting T-cell migration in my assay.
-
Verify Reagent Activity:
-
Confirm the integrity and proper storage of your this compound stock solution.
-
Test the activity of this compound by measuring a known downstream effect, such as ERK1/2 phosphorylation in a responsive cell line.[1]
-
-
Optimize Concentration:
-
Perform a dose-response curve to determine the optimal inhibitory concentration for your specific T-cell population and chemoattractant. Concentrations may need to be adjusted based on the expression levels of CXCR3 on your cells.
-
-
Check Cell Activation State:
-
This compound is most effective on activated T-cells which co-express CXCR3 and other chemokine receptors like CCR5.[2] Ensure your T-cells have been properly activated to upregulate these receptors.
-
-
Confirm Receptor Expression:
-
Use flow cytometry to verify the surface expression of CXCR3 on your target T-cell population.
-
Problem 2: I am observing increased T-cell migration with this compound treatment.
-
Concentration is too high:
-
At higher concentrations (typically above 50 nM), this compound can act as a chemoattractant itself, stimulating T-cell migration.[2] Reduce the concentration of this compound in your assay.
-
-
Assay Setup:
-
Ensure that you are using a migration inhibition setup, where the T-cells are pre-incubated with this compound before being exposed to the chemoattractant gradient.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 for CXCL10 Binding | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells | [1] |
| Concentration for CCR5 Phosphorylation | 10 - 200 nM (concentration-dependent) | CXCR3+ T-cells | [1] |
| Concentration for T-cell Migration (as agonist) | > 50 nM | Activated T-cells | [2] |
Experimental Protocols
T-Cell Migration Inhibition Assay (Transwell Assay)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Activated human T-cells
-
This compound
-
Chemoattractant of interest (e.g., CXCL11, CXCL12, CCL5)
-
RPMI 1640 medium with 0.5% BSA
-
Transwell inserts (e.g., 5 µm pore size for T-cells)
-
24-well plate
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation:
-
Culture and activate human T-cells as required for your experiment.
-
Resuspend activated T-cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Pre-incubation:
-
In a separate tube, incubate the T-cell suspension with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 nM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing the desired concentration of chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or a cell viability assay (e.g., Calcein-AM staining followed by fluorescence reading).
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the input cell number.
-
Plot the percentage of migration inhibition as a function of this compound concentration.
-
Visualizations
Caption: Signaling pathway of this compound in T-cells.
Caption: Experimental workflow for T-cell migration inhibition assay.
References
Troubleshooting PS372424 insolubility in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with PS372424 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and specific agonist for the human CXC chemokine receptor 3 (CXCR3), derived from the chemokine CXCL10.[1][2] It is classified as a peptidomimetic and exhibits anti-inflammatory properties by preventing the migration of human T-cells.[2][3] Like many small-molecule compounds with complex structures, this compound has inherently low solubility in purely aqueous solutions. Achieving a stable and homogenous solution is critical for accurate and reproducible experimental results in cell-based assays and other biological systems.
Q2: In what solvent should I prepare my initial stock solution of this compound?
A2: It is highly recommended to prepare initial stock solutions of this compound in 100% dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO, with concentrations of 100 mg/mL to 250 mg/mL being achievable.[3][4] This high-concentration stock can then be diluted into your aqueous experimental medium.
Q3: My this compound is in a salt form (e.g., hydrochloride). Does this affect solubility?
A3: Yes, the salt form, such as this compound hydrochloride, is intentionally used to improve the compound's stability and aqueous solubility compared to its free base form.[5][6] However, even in the salt form, direct dissolution in aqueous buffers can be challenging, and the use of a DMSO stock solution is still the recommended starting point.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at 4°C, sealed, and protected from moisture.[3] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. DMSO stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[3][7]
Troubleshooting Guide for Aqueous Solutions
This guide addresses common issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease Final Concentration: Lower the target concentration of this compound in your working solution.2. Use a Co-solvent System: For higher required concentrations, do not dilute directly into a simple buffer. Instead, use a validated co-solvent system. Protocols are provided below.3. Increase Final DMSO%: If your experimental system tolerates it, slightly increasing the final percentage of DMSO may help. However, be mindful of potential solvent toxicity in cell-based assays. |
| Solution appears cloudy or hazy. | Micro-precipitation or formation of insoluble aggregates is occurring. | 1. Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C) to see if the compound redissolves.2. Sonication: Use a bath sonicator for a short period to break up aggregates and aid dissolution.[7] Be cautious with sonication time and power to avoid compound degradation.3. Verify Solvent Purity: Ensure all components of your buffer and co-solvent system are of high purity and have been properly filtered. |
| Inconsistent experimental results. | The compound is not fully dissolved, leading to inaccurate concentrations in your assays. The compound may be degrading in the aqueous solution over time. | 1. Confirm Complete Dissolution: Always visually inspect your final solution for any particulates before use. A clear solution should be obtained.[3]2. Prepare Fresh Solutions: Prepare aqueous working solutions fresh for each experiment from your frozen DMSO stock. Do not store dilute aqueous solutions for extended periods. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems. This data is crucial for preparing appropriate stock and working solutions.
| Solvent/System | Form | Concentration | Notes |
| DMSO | Hydrochloride | 250 mg/mL (399.87 mM) | Ultrasonic assistance may be needed.[3] |
| DMSO | N/A | 100 mg/mL | Recommended for stock solution preparation.[4] |
| Co-solvent System 1 | Hydrochloride | ≥ 2.08 mg/mL (3.33 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| Co-solvent System 2 | Hydrochloride | ≥ 2.08 mg/mL (3.33 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[3] |
| Co-solvent System 3 | Hydrochloride | ≥ 2.08 mg/mL (3.33 mM) | 10% DMSO, 90% Corn Oil.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound, which will be used for subsequent dilutions.
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% molecular biology-grade DMSO to achieve the target concentration (e.g., 250 mg/mL).
-
Vortex the solution thoroughly.
-
If particulates remain, use a bath sonicator for 5-10 minutes or until the solid is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[7]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol is intended for in vivo studies or in vitro assays requiring higher concentrations of this compound in a predominantly aqueous environment.[3][8]
-
Begin with your high-concentration this compound stock solution in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final solution, add the solvents sequentially in the following order:
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of your this compound DMSO stock (this constitutes 10% of the final volume). Mix thoroughly.
-
Add 50 µL of Tween-80. Mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until a clear solution is achieved.
-
-
The final concentration will be ≥ 2.08 mg/mL. This solution should be prepared fresh before each experiment.
Visual Guides
The following diagrams illustrate the recommended workflow for troubleshooting solubility and the signaling pathway of this compound.
References
- 1. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CXCR3 Agonist, this compound - Calbiochem | 239823 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: PS372424 Stability & Storage
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage conditions for the CXCR3 agonist, PS372424. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A: Solid this compound should be stored under specific temperature conditions, protected from moisture. Different forms (free base vs. hydrochloride salt) may have slightly different long-term storage recommendations. For the hydrochloride salt, storage at 4°C in a sealed container away from moisture is recommended.[1][2] The free base powder can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3][4]
Q2: How should I prepare and store stock solutions of this compound?
A: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][5] Following reconstitution in DMSO, it is critical to aliquot the solution into single-use volumes and freeze them to prevent degradation from repeated freeze-thaw cycles.[5][6][7]
Q3: What are the recommended storage temperatures and stability durations for stock solutions?
A: Stock solutions of this compound in solvent should be stored frozen. The stability of the solution depends on the storage temperature. It is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2][6] Some suppliers indicate stability for up to 3 months at -20°C.[5][7] Always refer to the datasheet provided by your specific supplier.
Q4: My this compound solution has precipitated. What should I do?
A: If precipitation is observed during the preparation of a solution, gentle warming and/or sonication can be used to help redissolve the compound.[6] Ensure the solvent is not saturated beyond its solubility limit. For in vivo preparations, it is recommended to prepare the solution freshly on the day of use.[6]
Q5: Is this compound sensitive to light?
A: Some suppliers recommend protecting the compound from light, especially when in solid form.[5][7] While detailed photostability studies are not publicly available, it is good laboratory practice to store both solid compound and solutions in light-protected vials (e.g., amber vials) or in the dark.
Q6: What is the difference between this compound and this compound hydrochloride?
A: this compound hydrochloride is the salt form of the compound. Salt forms typically offer enhanced water solubility and stability compared to the free base form.[3][8][9] At equivalent molar concentrations, their biological activity is comparable.[3][8][9]
Data Summary Tables
Table 1: Storage Conditions for Solid this compound
| Form | Temperature | Duration | Additional Notes |
| This compound (Free Base) | -20°C | 3 years | N/A |
| 4°C | 2 years | N/A | |
| This compound Hydrochloride | 4°C | Not specified | Store sealed, away from moisture.[1][2] |
| This compound (Trifluoroacetate salt) | +2°C to +8°C | Not specified | Protect from light.[5][7] |
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Temperature | Duration | Recommendations |
| DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Store sealed, away from moisture.[1][2][6] |
| -20°C | 1 to 3 months | Aliquot to avoid freeze-thaw cycles. Store sealed, away from moisture.[1][2][5][6][7] |
Table 3: Solubility of this compound
| Form | Solvent | Concentration | Notes |
| This compound Hydrochloride | DMSO | 250 mg/mL (399.87 mM) | Ultrasonic assistance may be needed.[1][2] |
| This compound | DMSO | 100 mg/mL | N/A[5] |
| This compound Hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.33 mM) | For in vivo use. Prepare fresh.[1][6] |
| This compound Hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.33 mM) | For in vivo use. Prepare fresh.[1][6] |
| This compound Hydrochloride | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.33 mM) | For in vivo use. Prepare fresh.[1][6] |
Experimental Protocols
General Protocol for Assessing Compound Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or formulation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.
Objective: To determine the percentage of this compound remaining after storage under defined conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for this compound)
-
Temperature-controlled storage units (e.g., freezers, incubators)
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Method Development: Develop an HPLC method capable of separating this compound from potential degradants. This typically involves testing different mobile phases, columns, and gradient conditions. A forced degradation study (exposing the compound to acid, base, heat, light, and oxidation) can help generate degradants and prove the method is "stability-indicating."
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound at a known concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC to determine the initial peak area of this compound. This serves as the 100% reference.
-
Sample Storage: Aliquot the stock solution into several vials and store them under the desired experimental conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.
-
HPLC Analysis: Allow the sample to reach room temperature and analyze it using the established HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (T=0) peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visual Guides
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Challenges with PS372424 In Vivo Delivery
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing PS372424 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during formulation, administration, and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a specific, small-molecule agonist for the human chemokine receptor CXCR3.[1][2] It is a peptidomimetic compound, structurally mimicking a three-amino-acid fragment of CXCL10.[1][2] By binding to and activating CXCR3, this compound can induce receptor internalization and cross-phosphorylation of other chemokine receptors, such as CCR5, within heterodimers on the surface of activated T cells.[1][3] This ultimately inhibits the migration of these cells toward various chemokines.[1][4]
Q2: Why am I not observing the expected biological effect in my mouse model?
A2: this compound is highly specific for human CXCR3 and does not activate the murine ortholog.[1][5] Therefore, experiments aiming to observe its biological effects in vivo must be conducted in humanized mouse models where human immune cells expressing human CXCR3 have been engrafted.[1][3] Standard wild-type mouse models will not show a response to this compound.
Q3: My this compound solution is cloudy or shows precipitation. What should I do?
A3: this compound, particularly in its free form, may have limited aqueous solubility. The hydrochloride salt form of this compound generally offers enhanced water solubility and stability.[2][6][7] For in vivo preparations, it is often necessary to use a co-solvent system. A common starting point is to dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) and then dilute it with other vehicles such as Polyethylene Glycol (PEG300), Tween-80, or saline.[8] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[8] Always prepare fresh solutions and observe for any signs of precipitation before administration.
Q4: What are the potential on-target and off-target effects of this compound?
A4: The primary on-target effect of this compound is the activation of human CXCR3, leading to the modulation of T-cell migration.[1] In a humanized mouse model, intravenous administration of this compound inhibited the recruitment of human T cells to sites of inflammation without apparent adverse effects on the animals' weight or behavior, even with daily administration for five days.[1] Stimulation of whole human blood with this compound did not induce the production of a range of cytokines or an acute oxidative burst.[1] However, as with any agonist, there is a potential for receptor desensitization and internalization upon prolonged exposure.[1] Off-target effects have not been extensively reported, but it is always crucial to include appropriate vehicle controls in your experiments to monitor for any unexpected physiological changes.
Q5: What is the recommended storage for this compound and its solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[9] Once reconstituted in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guides
Problem 1: Inconsistent or No In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Incorrect Animal Model | This compound is specific for human CXCR3. Ensure you are using a humanized mouse model with successful engraftment of human immune cells.[1][5] |
| Suboptimal Formulation or Precipitation | Visually inspect the formulation for any precipitation before and during administration. Refer to the formulation table below for recommended solvent systems.[8] Prepare fresh solutions for each experiment. Consider filtering the final formulation through a 0.22 µm filter. |
| Inadequate Dosing | Review the literature for effective dose ranges. One study showed that an intravenous injection sufficient to produce an initial 1 µM concentration in the blood was effective.[1] Perform a dose-response study to determine the optimal dose for your specific model and endpoint. |
| Route of Administration | Intravenous injection has been shown to be effective.[1] If using other routes (e.g., intraperitoneal, subcutaneous), the bioavailability may differ, and the dose may need to be adjusted accordingly. |
| Degradation of the Compound | Ensure proper storage of the powdered compound and reconstituted solutions.[8][9] Avoid repeated freeze-thaw cycles.[8] |
Problem 2: Adverse Events or Toxicity in Animals
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of any organic solvent is within a tolerable range for the animal species and route of administration. Always include a vehicle-only control group to assess the effects of the formulation itself. |
| High Dose of this compound | While studies have shown good tolerance,[1] it is possible that higher doses could lead to adverse effects. If toxicity is observed, reduce the dose and perform a dose-escalation study to find a well-tolerated and effective concentration. |
| Rapid Intravenous Injection | Administer intravenous injections slowly to avoid acute cardiovascular or other adverse reactions. |
| Immune Reaction in Humanized Mice | Monitor animals for signs of graft-versus-host disease (GVHD), which can be a complication in humanized mouse models and may confound the interpretation of results. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| CXCL10 Binding IC50 | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [2][8] |
| Effective Concentration for T-cell Migration | Starting at > 50 nM | Human T-cells | [1] |
| ERK Phosphorylation | Similar potency and kinetics to CXCL11 | Activated T-cells | [1] |
| CCR5 Phosphorylation | Concentration-dependent (10-200 nM) | CXCR3+ T-cells | [2][8] |
Table 2: Recommended In Vivo Formulation for this compound Hydrochloride
| Protocol | Solvents | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.33 mM) | [8] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.33 mM) | [8] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.33 mM) | [8] |
Experimental Protocols
Protocol: Preparation of this compound for Intravenous Injection in Humanized Mice
This protocol is based on the formulation strategies provided by MedchemExpress[8] and the in vivo administration details from O'Boyle et al. (2012)[1].
Materials:
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution: Dissolve this compound hydrochloride in DMSO to a concentration of 20.8 mg/mL. Gentle warming or sonication may be used to aid dissolution.
-
Prepare the final formulation (Example using Protocol 1 from Table 2):
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration of this compound will be 2.08 mg/mL.
-
-
Final Preparation for Injection:
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, it should not be used.
-
It is recommended to filter the final solution through a 0.22 µm sterile syringe filter before drawing it into the injection syringe.
-
Calculate the required injection volume based on the animal's body weight and the target dose. For example, to achieve an initial blood concentration of approximately 1 µM, a specific dose calculation based on the estimated blood volume of the mouse is required.
-
Administration:
-
Administer the prepared solution via intravenous injection (e.g., tail vein) to the humanized mouse.
-
Administer slowly to minimize the risk of adverse reactions.
-
Always include a control group of animals that receive the vehicle solution (without this compound) prepared in the same manner.
Visualizations
Caption: Signaling pathway of this compound upon binding to CXCR3.
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for in vivo efficacy issues.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A review of the pleiotropic actions of the IFN-inducible CXC chemokine receptor 3 ligands in the synovial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
Navigating the Nuances of PS372424: A Technical Support Guide to Interpreting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing PS372424, a potent and specific agonist of the human chemokine receptor CXCR3. While this compound is a valuable tool for studying CXCR3 signaling and its role in inflammatory responses, understanding its potential off-target effects is crucial for accurate experimental interpretation. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Quick Reference: Quantitative Profile of this compound
For ease of reference, the following table summarizes the known binding affinities and effective concentrations of this compound for its primary target, CXCR3.
| Parameter | Receptor | Value | Assay | Reference |
| IC50 | Human CXCR3 | 42 ± 21 nM | Competitive CXCL10 radioligand binding | [1] |
| KD | Human CXCR3-A | 40 ± 10 nM | Plasmon Waveguide Resonance | [2] |
| KD | Human CXCR3-B | 450 ± 150 nM | Plasmon Waveguide Resonance | [2] |
| EC50 | Human CXCR3 | 1.1 µM | Calcium Flux Assay |
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter unexpected results when working with this compound. This section addresses common issues related to its off-target effects.
| Issue | Potential Cause | Recommended Action |
| Inhibition of cell migration towards ligands for other chemokine receptors (e.g., CCL5 for CCR5, CXCL12 for CXCR4). | This is a known off-target effect of this compound, mediated by cross-phosphorylation of other chemokine receptors following CXCR3 activation.[3] It is not due to direct binding of this compound to these other receptors. | 1. Confirm CXCR3 expression: Ensure your cell model expresses CXCR3, as the off-target effects on CCR5 and CXCR4 are dependent on its presence.[3]2. Use a PKC inhibitor: The cross-phosphorylation of CCR5 is mediated by Protein Kinase C (PKC).[3] Pre-treatment with a PKC inhibitor like staurosporine should abrogate the inhibitory effect on CCR5-mediated migration.[3]3. Employ a CXCR3 antagonist: Pre-treatment with a specific CXCR3 antagonist should block the on-target activation by this compound and consequently prevent the off-target effects.[3] |
| Observed cellular response does not correlate with CXCR3 expression levels alone. | The cellular context, including the expression of other chemokine receptors that can form heterodimers with CXCR3 (e.g., CCR5), can influence the overall response to this compound.[3] | 1. Profile chemokine receptor expression: Characterize the expression levels of other relevant chemokine receptors (e.g., CCR5, CXCR4) in your cell system.2. Investigate heterodimerization: Use techniques like co-immunoprecipitation or FRET to determine if CXCR3 forms heterodimers with other receptors in your model system.[3][4] |
| Variability in the magnitude of off-target effects between different cell types. | The stoichiometry of CXCR3 and its heterodimerization partners, as well as the specific signaling machinery present in different cell types, can lead to varied responses. | 1. Standardize cell culture conditions: Ensure consistent cell passage number and culture conditions to minimize variability.2. Perform dose-response curves: Determine the optimal concentration of this compound for on-target effects while minimizing off-target responses in each cell line.3. Consider cell line-specific signaling: Be aware that downstream signaling pathways can differ between cell types, influencing the outcome of receptor activation. |
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of CCR5- and CXCR4-mediated migration by this compound a result of direct binding to these receptors?
A1: No, the available evidence strongly suggests that this compound does not directly bind to CCR5 or CXCR4. The inhibitory effect is an indirect consequence of CXCR3 activation. Specifically, activation of CXCR3 by this compound leads to the cross-phosphorylation of co-expressed CCR5 and desensitization of CXCR4, likely within a heterodimeric complex.[3] This is supported by the finding that the effect on CCR5 is absent in cells that do not express CXCR3 and is blocked by a PKC inhibitor.[3]
Q2: How can I experimentally confirm that the observed off-target effect on CCR5 is due to cross-phosphorylation?
A2: You can perform a Western blot analysis to detect the phosphorylation of CCR5. In CXCR3-positive cells, you should observe an increase in CCR5 phosphorylation upon treatment with this compound. This effect should be absent in CXCR3-negative cells. Furthermore, pre-treating the CXCR3-positive cells with a PKC inhibitor, such as staurosporine, should prevent the this compound-induced phosphorylation of CCR5.[3]
Q3: What is the proposed mechanism for the off-target effects of this compound?
A3: The primary mechanism for the observed off-target effects is receptor heterodimerization and subsequent cross-talk. This compound binds to and activates CXCR3. When CXCR3 is part of a heterodimer with another chemokine receptor, such as CCR5, its activation can lead to the trans-phosphorylation of the partner receptor. This phosphorylation can desensitize the partner receptor to its own ligand, thereby inhibiting its function (e.g., migration).[3]
Q4: Does this compound activate murine CXCR3?
A4: No, this compound is specific for human CXCR3 and does not activate the murine ortholog. This specificity makes it a useful tool for studying human CXCR3 signaling in humanized mouse models.
Key Experimental Protocols
To assist in the investigation of on- and off-target effects of this compound, detailed protocols for essential assays are provided below.
Protocol 1: T-Cell Chemotaxis Assay
Objective: To assess the effect of this compound on T-cell migration towards various chemokines.
Materials:
-
Transwell inserts (5 µm pore size for T-cells)
-
24-well plates
-
Activated human T-cells
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Chemoattractants (e.g., CXCL11 for CXCR3, CXCL12 for CXCR4, CCL5 for CCR5)
-
This compound
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Assay medium (e.g., RPMI 1640 with 0.5% BSA)
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Cell counting solution (e.g., Calcein AM or flow cytometry-based counting beads)
Procedure:
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Prepare a single-cell suspension of activated human T-cells in assay medium at a concentration of 1 x 106 cells/mL.
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If testing for inhibition, pre-incubate the T-cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 100 µL of the T-cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the Transwell insert.
-
Quantify the number of cells that have migrated to the lower chamber using your chosen cell counting method.
-
Calculate the percentage of migration relative to the positive control (chemoattractant alone).
Protocol 2: Western Blot for ERK Phosphorylation
Objective: To determine if this compound activates the ERK signaling pathway downstream of CXCR3.
Materials:
-
Activated human T-cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
-
Seed activated T-cells and serum-starve for 2-4 hours.
-
Treat cells with this compound at the desired concentration and time points. Include a vehicle control.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Protocol 3: Receptor Internalization Assay
Objective: To measure the internalization of CXCR3 from the cell surface upon stimulation with this compound.
Materials:
-
CXCR3-expressing cells
-
This compound
-
Primary antibody against an extracellular epitope of CXCR3
-
Fluorescently labeled secondary antibody
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Treat CXCR3-expressing cells with this compound or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Place the cells on ice to stop the internalization process.
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the primary antibody against CXCR3 for 30 minutes on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. A decrease in MFI indicates receptor internalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR heteromers: An overview of their classification, function and physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for PS372424-induced desensitization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PS372424 to induce G-protein coupled receptor (GPCR) desensitization, specifically focusing on the CXCR3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific peptidomimetic agonist for the human C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] Its primary mechanism of action is to bind to and activate CXCR3, which then initiates downstream signaling cascades. A key consequence of this activation is the desensitization and internalization of the receptor, leading to a reduced cellular response to subsequent stimulation by its natural ligands (e.g., CXCL10, CXCL11).[2][4]
Q2: How does this compound-induced desensitization affect other chemokine receptors?
A2: Stimulation of CXCR3 by this compound can lead to heterologous desensitization of other co-expressed chemokine receptors, such as CXCR4 and CCR5.[4] This occurs through mechanisms like receptor cross-phosphorylation. For instance, this compound has been shown to cause a concentration-dependent phosphorylation of CCR5 on CXCR3-positive T cells.[4][5] This cross-desensitization can inhibit T-cell migration towards ligands for these other receptors.[3][4]
Q3: What is a typical incubation time for inducing CXCR3 desensitization with this compound?
A3: Based on published data, a 30-minute incubation with this compound is effective for inducing significant CXCR3 internalization and desensitization.[2][4][5] One study demonstrated that a 30-minute treatment caused the internalization of 87% of cell-surface CXCR3.[2][4] However, the optimal incubation time can vary depending on the cell type and the specific downstream signaling pathway being investigated. For rapid signaling events like Erk phosphorylation, a shorter incubation time of 5 minutes has been used.[1][5]
Troubleshooting Guide
Issue 1: Low or no observed desensitization after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The duration of this compound exposure is critical. While 30 minutes is a good starting point, perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your specific cell line and assay. |
| Incorrect this compound Concentration | The effective concentration of this compound typically ranges from 10 nM to 200 nM.[4][5] Perform a dose-response experiment to identify the optimal concentration for inducing desensitization in your system. |
| Low CXCR3 Expression | Confirm the expression level of CXCR3 on your cells using techniques like flow cytometry or western blotting. Cells with low or no CXCR3 expression will not respond to this compound. |
| Compound Inactivity | Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh solutions for each experiment. |
Issue 2: High variability in desensitization results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage number, confluency, and serum starvation conditions before each experiment. |
| Variable this compound Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation. |
| Assay Timing | Ensure that the timing of all experimental steps, including this compound incubation and subsequent stimulation, is consistent across all experiments. |
Experimental Protocols
Protocol 1: CXCR3 Internalization Assay
This protocol is designed to quantify the internalization of CXCR3 in response to this compound treatment using flow cytometry.
-
Cell Preparation: Culture CXCR3-expressing cells to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 2-4 hours prior to the experiment.
-
This compound Incubation: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a range of incubation times (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Staining: Wash the cells with cold PBS and then stain with a fluorescently labeled anti-CXCR3 antibody that recognizes an extracellular epitope.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of surface CXCR3. A decrease in MFI indicates receptor internalization.
Protocol 2: CCR5 Cross-Phosphorylation Assay
This protocol details the detection of CCR5 phosphorylation in CXCR3-expressing cells following this compound stimulation via Western Blot.
-
Cell Preparation: Culture CXCR3+/CCR5+ cells to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 2 hours.
-
This compound Incubation: Stimulate the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 nM) for 30 minutes at 37°C.[4][5]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for phosphorylated CCR5 (e.g., pCCR5 Ser349). Use an antibody against total CCR5 or a housekeeping protein for loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Data Summary
Table 1: Summary of this compound Incubation Times and Observed Effects
| Incubation Time | Concentration | Cell Type | Observed Effect | Reference |
| 5 minutes | 100 ng/mL | U87-CXCR3-A cells | Increased p-Erk1 and p-Erk2 | [5] |
| 30 minutes | 10-200 nM | CXCR3+ T cells | Concentration-dependent phosphorylation of CCR5 | [4][5] |
| 30 minutes | Not specified | Activated T cells | Internalization of 87% of cell-surface CXCR3 | [2][4] |
Visualizations
Caption: Signaling pathway of this compound-induced CXCR3 activation and desensitization.
Caption: Troubleshooting workflow for optimizing this compound-induced desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Variability in T-Cell Responses to PS372424
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PS372424 in T-cell based assays. The information provided aims to troubleshoot common issues, explain sources of variability, and offer detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on T-cells?
This compound is a small-molecule agonist of the chemokine receptor CXCR3.[1][2][3] Its primary role is to inhibit the migration of activated T-cells.[1][2] This is achieved by inducing the internalization and desensitization of CXCR3 and other co-expressed chemokine receptors, such as CCR5 and CXCR4, a process known as heterologous desensitization.[1] This cross-desensitization is mediated by receptor cross-phosphorylation.[1][2]
Q2: What are the expected downstream signaling events upon T-cell stimulation with this compound?
This compound activates the ERK (extracellular signal-regulated kinase) signaling pathway in T-cells with similar potency and kinetics to the natural CXCR3 ligand, CXCL11.[1] ERK activation is a crucial step for directional cell migration.[1]
Q3: Why am I observing high variability in T-cell responses to this compound between different donors or experiments?
Variability in T-cell responses can be attributed to several factors:
-
Donor-to-donor differences: The expression levels of CXCR3, CCR5, and CXCR4 can vary significantly between individuals.
-
T-cell activation state: The expression of these chemokine receptors is highly dependent on the activation status of the T-cells.[1] Naive T-cells have different expression profiles compared to activated effector or memory T-cells.[4]
-
T-cell subset heterogeneity: Different T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells) may express varying levels of CXCR3 and other chemokine receptors, leading to differential responses.[4]
-
Experimental conditions: Factors such as cell density, passage number, and the specific method used for T-cell activation can all influence the outcome.[5][6]
Q4: Can this compound affect T-cell proliferation or cytokine production?
The primary described effect of this compound is on T-cell migration. While ERK activation is involved in T-cell activation and proliferation, the predominant effect of CXCR3 ligation by this compound reported in the literature is the modulation of migratory responses.[1] Any effects on proliferation or cytokine production would likely be secondary to its influence on cell trafficking and localization.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Inhibition of T-cell Migration
| Possible Cause | Troubleshooting Step |
| Low CXCR3 expression on T-cells | 1. Confirm T-cell activation status. CXCR3 is upregulated on activated T-cells.[4] 2. Verify CXCR3 expression levels using flow cytometry (see Protocol 3). 3. Use T-cells known to express high levels of CXCR3 (e.g., Th1-polarized cells).[4] |
| Suboptimal concentration of this compound | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions (a typical effective range is 1-100 nM).[1] |
| Incorrect assay setup | 1. Ensure the chemotactic gradient is properly established in your migration assay. 2. Verify the viability of the T-cells before and after the assay. 3. Include a positive control for migration (e.g., a known chemokine like CXCL11). |
| Degradation of this compound | 1. Prepare fresh solutions of this compound for each experiment. 2. Store the compound as recommended by the manufacturer. |
Issue 2: High Variability in ERK Phosphorylation Signal
| Possible Cause | Troubleshooting Step |
| Inconsistent cell stimulation | 1. Ensure uniform mixing of this compound with the cell suspension. 2. Standardize the incubation time for stimulation across all samples. ERK phosphorylation is often transient. |
| Cell density variation | 1. Maintain a consistent cell density across all wells and experiments. |
| Phosphatase activity | 1. Immediately lyse cells after stimulation with a lysis buffer containing phosphatase inhibitors. |
| Antibody performance | 1. Titrate the phospho-ERK and total ERK antibodies to determine the optimal concentration. 2. Include appropriate positive and negative controls for antibody staining. |
Data Presentation
Table 1: Effect of this compound on T-Cell Migration
| Treatment | Chemotaxis towards CXCL11 | Chemotaxis towards CXCL12 | Chemotaxis towards CCL5 |
| Untreated | +++ | +++ | +++ |
| This compound | Inhibited | Inhibited | Inhibited |
| CXCR3 Antagonist (NBI-74330) | Inhibited | No effect | No effect |
Data summarized from literature.[1] '+++' indicates robust migration.
Table 2: Effect of this compound on Chemokine Receptor Expression
| Treatment | Surface CXCR3 Expression | Surface CCR5 Expression |
| Untreated | High | High |
| This compound | Significantly Reduced | Significantly Reduced |
Data summarized from in vivo experiments in humanized mice.[1]
Experimental Protocols
Protocol 1: Human T-Cell Isolation and Activation
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a pan-T-cell isolation kit (negative selection).
-
Activation: Resuspend isolated T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Activate T-cells using anti-CD3 and anti-CD28 antibodies, either plate-bound or bead-based, for 48-72 hours.[5][7] Successful activation can be confirmed by cell clustering and upregulation of activation markers like CD25 and CD69.
Protocol 2: Chemotaxis Assay (Transwell Assay)
-
Setup: Use a 24-well plate with 5 µm pore size Transwell inserts.
-
Add chemokine (e.g., CXCL11) to the lower chamber in serum-free RPMI-1640.
-
Cell Preparation: Pre-incubate activated T-cells with this compound or vehicle control for 30 minutes at 37°C.
-
Resuspend the T-cells in serum-free RPMI-1640 and add 1 x 10^5 cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.
Protocol 3: Flow Cytometry for Chemokine Receptor Expression
-
Cell Preparation: Following treatment with this compound or vehicle control, wash the activated T-cells with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Staining: Incubate the cells with fluorescently conjugated antibodies against CXCR3, CCR5, and CXCR4 for 30 minutes on ice in the dark.
-
Include isotype control antibodies for each fluorochrome.
-
Acquisition: Wash the cells twice with FACS buffer and resuspend in a suitable volume for flow cytometry analysis.
-
Analysis: Gate on the live T-cell population and analyze the median fluorescence intensity (MFI) or percentage of positive cells for each chemokine receptor.
Protocol 4: ERK Phosphorylation Assay (Western Blot)
-
Stimulation: Starve activated T-cells in serum-free media for 2-4 hours.
-
Stimulate the cells with this compound or vehicle control for various time points (e.g., 2, 5, 10, 30 minutes).
-
Lysis: Immediately lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Use a secondary antibody conjugated to HRP and detect with an ECL substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
Caption: Signaling pathway of this compound in T-cells.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akadeum.com [akadeum.com]
- 6. T Cell Activators Exhibit Distinct Downstream Effects on Chimeric Antigen Receptor T Cell Phenotype and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T Cell Activation: Mechanisms In Vivo And In Vitro [antineo.fr]
PS372424 specificity for human CXCR3 vs murine CXCR3 experimental implications
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the experimental use of PS372424, a small-molecule agonist of the human CXCR3 receptor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary molecular target?
A: this compound is a small-molecule, peptidomimetic agonist that is highly specific for the human C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3][4] CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (especially Th1 cells) and Natural Killer (NK) cells.[5][6] Its natural ligands include the chemokines CXCL9, CXCL10, and CXCL11.[5]
Q2: I am not observing any effect of this compound in my standard mouse model experiments. Is there an issue with the compound?
A: This is an expected result and does not indicate a problem with the compound. This compound is specific for human CXCR3 and does not activate the murine ortholog of the receptor.[1] This species specificity is a critical factor to consider in experimental design. Conventional murine models are therefore unsuitable for assessing the in vivo efficacy of this compound.[1]
Q3: What is the molecular basis for the species specificity of this compound?
A: The specificity of this compound for human CXCR3 is attributed to a key amino acid difference between the human and murine receptors. Specifically, a glutamine to glutamic acid substitution at position 196 (Q196E) in murine CXCR3 prevents the agonistic activity of this compound.[1] While the overall amino acid sequence identity between human and murine CXCR3 is approximately 86%, this single residue change is sufficient to abolish the compound's effect in mice.[7]
Q4: If standard mouse models are not viable, how can I study the in vivo effects of this compound?
A: To investigate the in vivo activity of this compound, it is necessary to use a "humanized" mouse model.[1][8][9] These models typically involve engrafting immunodeficient mice with human cells, such as peripheral blood mononuclear cells (PBMCs). This approach allows for the study of this compound's effects on human T-cell migration and function within a living organism.[1] The humanized mouse air-pouch model, for instance, has been successfully used to demonstrate the compound's anti-inflammatory properties.[1][8][9]
Q5: this compound is a CXCR3 agonist. Why is it often described as having anti-inflammatory effects?
A: The anti-inflammatory action of this compound is a consequence of potent receptor desensitization and cross-desensitization.[1] Upon binding to human CXCR3, this compound triggers two key events:
-
Homologous Desensitization: It causes the rapid and sustained internalization of the CXCR3 receptor itself, removing it from the cell surface and rendering the cell unresponsive to further CXCR3-mediated signals.[1]
-
Heterologous Desensitization: Crucially, the activation of CXCR3 by this compound also leads to the desensitization of other co-expressed chemokine receptors, such as CCR5 and CXCR4.[1] This prevents the migration of activated T cells towards a broader range of chemokines, not just those for CXCR3, resulting in a potent, generalized anti-inflammatory effect.[1][10]
Q6: My experiment shows that pre-treating human T cells with this compound reduces their migration towards CCL5 (a CCR5 ligand). Is this a valid finding?
A: Yes, this is an expected and important finding. The phenomenon is known as heterologous receptor desensitization.[1] this compound-induced activation of CXCR3 on human T cells that also express CCR5 leads to the cross-phosphorylation and subsequent desensitization of CCR5. This occurs within CXCR3-CCR5 heterodimers and is dependent on Protein Kinase C (PKC).[1] As a result, the T cells become less responsive to CCR5 ligands like CCL5. This mechanism is central to this compound's broad anti-inflammatory activity.[1]
Q7: What are the typical effective concentrations of this compound for in vitro experiments?
A: The effective concentration can vary by assay.
-
Binding Assays: this compound competes for the binding of radiolabeled CXCL10 to human CXCR3 with an IC₅₀ of approximately 42 nM.[2][5][11][12]
-
Chemotaxis Assays: Significant migration of activated human T cells is typically observed at concentrations of 50 nM and higher, with robust responses often seen at 100 nM.[1][13]
-
Receptor Phosphorylation: Concentration-dependent phosphorylation of CCR5 on CXCR3+ T cells has been demonstrated in the 10-200 nM range.[2][11]
Q8: How quickly does this compound induce the internalization of human CXCR3?
A: this compound induces rapid internalization of the human CXCR3 receptor. Studies have shown that treatment of activated human T cells with the agonist can cause the internalization of approximately 87% of cell-surface CXCR3 within just 30 minutes.[1] This effect is sustained, as the receptor does not reappear on the cell surface within 5 hours of stimulation.[1]
Quantitative Data Summary
The following table summarizes the reported binding and activity values for this compound on human CXCR3. No binding or functional activity has been reported for murine CXCR3.
| Receptor Target | Species | Assay Type | Value (nM) | Reference(s) |
| CXCR3 | Human | Competitive Binding (vs. CXCL10) | IC₅₀: 42 ± 21 | [2][5][11][12] |
| CXCR3-A Isoform | Human | Binding Affinity | K_D: ~40 | [14][15] |
| CXCR3 | Human | T-Cell Chemotaxis | Effective Conc: >50 | [1][13] |
| CXCR3 | Murine | Agonist Activity | Inactive | [1] |
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Chemotaxis Assay
This protocol is used to measure the migratory response of human T cells to this compound.
Methodology:
-
Cell Preparation: Isolate human T cells from peripheral blood (PBMCs) and activate them (e.g., using anti-CD3 and anti-CD28 antibodies) to ensure high expression of CXCR3.
-
Transwell Setup: Use a transwell migration system (e.g., 5 µm pore size). Add assay medium containing this compound at various concentrations (e.g., 0-200 nM) to the lower chamber.
-
Cell Loading: Resuspend the activated T cells in assay medium and add them to the upper chamber of the transwell plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration to occur (e.g., 2-4 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.
-
Controls: Include a negative control (medium only) and a positive control (e.g., 100 nM CXCL11). To confirm CXCR3-specificity, pre-incubate a sample of cells with a CXCR3 neutralizing antibody before adding them to the upper chamber.[1][13]
Protocol 2: CXCR3 Internalization Assay via Flow Cytometry
This protocol quantifies the reduction of cell-surface CXCR3 on human T cells following treatment with this compound.
Methodology:
-
Cell Preparation: Use activated human T cells expressing high levels of surface CXCR3.
-
Treatment: Incubate the cells with this compound (e.g., 100 nM) or a vehicle control at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Staining: After incubation, wash the cells with cold FACS buffer. Stain the cells with a fluorochrome-conjugated anti-human CXCR3 antibody on ice to label the remaining surface receptors.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring data on the fluorescence intensity of the CXCR3 staining.
-
Analysis: Calculate the percentage of CXCR3 internalization by comparing the mean fluorescence intensity (MFI) of this compound-treated cells to that of the vehicle-treated control cells at each time point.[1][13]
Protocol 3: In Vivo Humanized Mouse Air Pouch Model
This protocol allows for the in vivo assessment of this compound's effect on human T-cell migration to an inflammatory site.
Methodology:
-
Humanization: Use severely immunodeficient mice (e.g., NSG or NOG strains). Reconstitute the mice by intravenously injecting human PBMCs. Allow several weeks (e.g., 4 weeks) for the human immune system to engraft.[1]
-
Air Pouch Formation: Create a subcutaneous air pouch on the dorsum of the humanized mice by injecting sterile air.
-
Inflammatory Challenge: Inject an inflammatory stimulus (e.g., human synovial fluid from rheumatoid arthritis patients or a specific chemokine like CXCL11) into the air pouch to create an inflammatory site.[1]
-
Compound Administration: Administer this compound or a vehicle control systemically (e.g., via intravenous injection) to the mice.
-
Cell Recruitment Analysis: After a defined period (e.g., 4-6 hours), euthanize the mice and collect the cellular infiltrate from the air pouch by lavage.
-
Quantification: Use flow cytometry with antibodies specific for human immune cell markers (e.g., human CD45, CD3, CD4) to identify and quantify the number of human T cells that have migrated into the inflammatory site.[1]
Visualizations
Caption: this compound specificity for human vs. murine CXCR3 signaling.
Caption: Workflow for evaluating the species-specific effects of this compound.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. CXCR3 - Wikipedia [en.wikipedia.org]
- 7. Structure and function of the murine chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for using PS372424 in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with best practices for using the CXCR3 agonist PS372424 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a specific small-molecule agonist for the human C-X-C chemokine receptor 3 (CXCR3).[1][2] It is a peptidomimetic derived from a three-amino-acid fragment of CXCL10.[1] this compound has demonstrated anti-inflammatory activity by preventing human T-cell migration.[1][3]
-
What is the mechanism of action of this compound? this compound activates CXCR3, leading to downstream signaling events such as the phosphorylation of extracellular signal-regulated kinase (ERK).[3][4] A key mechanism of its anti-inflammatory effect is the induction of rapid and prolonged internalization of CXCR3 from the cell surface.[3][4] This activation also leads to the cross-desensitization of other chemokine receptors, such as CCR5 and CXCR4, by inducing their cross-phosphorylation, particularly within CXCR3-CCR5 heterodimers.[3][5] This generalized chemokine receptor desensitization inhibits the migration of activated T cells towards various chemokines.[3][5]
-
What are the primary applications of this compound in research? this compound is primarily used in immunology and cancer research to study CXCR3 signaling and its role in T-cell migration, inflammation, and as a potential therapeutic agent.[2][3][6] It has been used in models of arthritic inflammation and to investigate viral replication.[3]
Best Practices for Long-Term Cell Culture
-
How should I prepare and store this compound? It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or lower for long-term stability.
-
What is the recommended working concentration of this compound? The optimal concentration will vary depending on the cell type and experimental endpoint. For T-cell migration assays, concentrations starting from 50 nM have shown significant effects, with greater migration observed at 100 nM.[3] For receptor phosphorylation studies, concentrations between 10-200 nM have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
How stable is this compound in cell culture medium? While specific long-term stability data for this compound in cell culture media is not readily available, peptidomimetics can have varying stability. For long-term experiments (extending over several days), it is best practice to replenish this compound with each media change to ensure a consistent concentration. Ideally, the stability of the compound in your specific cell culture medium at 37°C should be validated, for example, by using HPLC or mass spectrometry to measure its concentration over time.
-
How often should I change the media in a long-term culture with this compound? Follow the standard media change schedule for your specific cell line, typically every 2-3 days. It is crucial to add fresh this compound to the new medium at the desired final concentration with each change. This ensures that the cells are continuously exposed to a stable concentration of the agonist.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell migration or signaling. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Degraded compound: The stock solution may have been subjected to multiple freeze-thaw cycles or improper storage. 3. Low CXCR3 expression: The cell line used may not express sufficient levels of human CXCR3. This compound is specific for human CXCR3 and does not affect the murine receptor.[4] | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 50-200 nM). 2. Use a fresh aliquot of the stock solution. 3. Verify CXCR3 expression in your cell line using techniques like flow cytometry or qPCR. |
| Increased cell death or changes in cell morphology. | 1. Cytotoxicity: Although not widely reported, high concentrations or prolonged exposure to this compound could be cytotoxic to certain cell types. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., LDH release or a viability stain like Trypan Blue) to assess the effect of this compound on your cells at various concentrations and time points. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Variability in experimental results. | 1. Inconsistent compound concentration: Infrequent media changes in long-term cultures can lead to a decrease in the effective concentration of this compound. 2. Cell passage number: The expression of chemokine receptors can change with increasing cell passage number. | 1. Replenish this compound with every media change during long-term experiments. 2. Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
| Parameter | Value | Cell Type | Source |
| CXCR3 Binding IC50 | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [1] |
| Effective Concentration for T-cell Migration | > 50 nM | Activated T cells | [3] |
| CXCR3 Internalization | 87% within 30 minutes | Activated T cells | [3][4] |
| Duration of CXCR3 Internalization | > 5 hours | Activated T cells | [3] |
| ERK Phosphorylation | 3-fold increase over unstimulated cells | Activated T cells | [3] |
| CCR5 Phosphorylation on CXCR3+ T cells | Concentration-dependent (10-200 nM) | Activated T cells | [1] |
Experimental Protocols
Protocol: CXCR3 Internalization Assay using Flow Cytometry
This protocol describes how to measure the internalization of the CXCR3 receptor on activated T cells following treatment with this compound.
Materials:
-
Activated human T cells
-
This compound
-
Complete RPMI medium
-
Phycoerythrin (PE)-conjugated anti-human CXCR3 antibody
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and activate human T cells according to your standard laboratory protocol. On the day of the experiment, wash the cells and resuspend them in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Aliquot the cell suspension into flow cytometry tubes. Add this compound to the respective tubes to achieve the desired final concentration (e.g., 100 nM). Include an untreated control (vehicle only).
-
Incubation: Incubate the tubes at 37°C in a CO2 incubator for 30 minutes to allow for receptor internalization.
-
Staining: After incubation, wash the cells twice with cold FACS buffer to stop the internalization process.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer containing the PE-conjugated anti-human CXCR3 antibody at the manufacturer's recommended dilution.
-
Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and acquire the data on a flow cytometer, measuring the fluorescence intensity in the PE channel.
-
Analysis: Analyze the data using appropriate software. The decrease in mean fluorescence intensity (MFI) in the this compound-treated samples compared to the untreated control indicates the percentage of CXCR3 internalization.
Visualizations
Caption: Signaling pathway of this compound activation of CXCR3.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Peptide stability in drug development: a comparison of peptide reactivity in different biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
PS372424: A Comparative Guide to its Anti-inflammatory Effects in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anti-inflammatory effects of PS372424, a specific agonist of the human chemokine receptor CXCR3. By summarizing key experimental data, this document compares the performance of this compound with other alternatives and offers detailed methodologies for reproducing the cited experiments.
Executive Summary
This compound demonstrates potent anti-inflammatory activity, primarily through its unique mechanism of action on T-lymphocytes. By activating CXCR3, it induces a state of desensitization to multiple chemokines, effectively inhibiting the migration of these key inflammatory cells. This guide will delve into the specifics of its action in T-cells, and explore its potential, though less documented, effects on other crucial cells involved in the inflammatory cascade: macrophages and endothelial cells.
Comparison of Anti-inflammatory Activity in T-Cells
The primary anti-inflammatory effect of this compound is attributed to its ability to inhibit the migration of activated T-cells to sites of inflammation. This is achieved through the activation of the CXCR3 receptor, which leads to the desensitization of other chemokine receptors on the T-cell surface, such as CCR5 and CXCR4.[1] This "heterologous desensitization" is a key differentiator from chemokine receptor antagonists.
| Compound | Target(s) | Mechanism of Action | Cell Type | Effect on T-Cell Migration towards CXCL11 (CXCR3 ligand) | Effect on T-Cell Migration towards CCL5 (CCR5 ligand) | Effect on T-Cell Migration towards CXCL12 (CXCR4 ligand) |
| This compound | CXCR3 | Agonist | Activated Human T-Cells | Inhibition | Inhibition | Inhibition |
| NBI-74330 | CXCR3 | Antagonist | Activated Human T-Cells | Inhibition | No significant inhibition | Not specified |
| CXCL11 | CXCR3 | Natural Ligand (Agonist) | Activated Human T-Cells | Chemoattractant | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound signaling pathway in activated T-cells.
Caption: Workflow for assessing T-cell migration.
Potential Effects in Other Cell Types
While direct experimental data for this compound in macrophages and endothelial cells is limited, the known role of the CXCR3 signaling axis in these cells suggests potential anti-inflammatory effects.
Macrophages
CXCR3 and its ligands are known to play a role in macrophage migration and polarization. The CXCL10/CXCR3 axis has been implicated in maintaining a pro-inflammatory M1 macrophage phenotype. Therefore, modulation of CXCR3 by an agonist like this compound could potentially influence macrophage polarization, although the exact outcome (pro- or anti-inflammatory) would require experimental validation.
Endothelial Cells
CXCR3 is expressed on endothelial cells and its ligands can exert angiostatic effects, inhibiting the formation of new blood vessels which is often associated with chronic inflammation.[2] this compound, by activating CXCR3, could potentially contribute to the resolution of inflammation by limiting angiogenesis. Furthermore, it may modulate the expression of adhesion molecules on endothelial cells, thereby affecting leukocyte recruitment.
Detailed Experimental Protocols
T-Cell Migration (Chemotaxis) Assay
Objective: To quantify the effect of this compound on the migration of activated human T-cells towards a chemoattractant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
CXCL11, CCL5, or CXCL12 (chemoattractants)
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
T-Cell Isolation and Activation:
-
Isolate T-cells from human PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's instructions.
-
Culture the isolated T-cells in RPMI 1640 medium.
-
Activate the T-cells by incubating with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies for 48-72 hours.
-
-
Cell Treatment:
-
Wash the activated T-cells and resuspend in serum-free RPMI 1640.
-
Pre-incubate the cells with this compound (e.g., 100 nM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add 600 µL of serum-free RPMI 1640 containing the chemoattractant (e.g., 50 nM CXCL11) to the lower chamber of a 24-well plate.
-
Place a Transwell insert into each well.
-
Add 100 µL of the pre-treated T-cell suspension (typically 1 x 10^6 cells/mL) to the upper chamber of the insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo®).
-
Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Materials:
-
Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Macrophage Colony-Stimulating Factor (M-CSF) for monocyte differentiation
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
This compound
-
Flow cytometer
-
Antibodies for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-10)
Procedure:
-
Macrophage Differentiation:
-
For THP-1 cells: Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
For primary monocytes: Differentiate human monocytes into macrophages by culturing with M-CSF (e.g., 50 ng/mL) for 5-7 days.
-
-
Macrophage Polarization and Treatment:
-
Wash the differentiated macrophages and replace the medium.
-
To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Concurrently, treat the cells with this compound at various concentrations or a vehicle control.
-
Incubate for 24-48 hours.
-
-
Analysis of Polarization Markers:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers. Analyze the expression levels by flow cytometry.
-
ELISA: Collect the culture supernatants and measure the concentration of key M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines using ELISA kits.
-
Endothelial Cell Adhesion Assay
Objective: To determine the effect of this compound on the adhesion of leukocytes to endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Leukocytes (e.g., activated T-cells or a monocytic cell line) labeled with a fluorescent dye (e.g., Calcein-AM)
-
96-well black-walled plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture and Stimulation:
-
Culture HUVECs to confluence in a 96-well black-walled plate.
-
Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
In a separate set of wells, co-incubate the HUVECs with TNF-α and this compound to assess its inhibitory effect. Include a vehicle control.
-
-
Leukocyte Adhesion:
-
Label the leukocytes with Calcein-AM according to the manufacturer's protocol.
-
Wash the stimulated HUVEC monolayer to remove the stimuli.
-
Add the fluorescently labeled leukocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
-
Quantification of Adhesion:
-
Gently wash the wells to remove non-adherent leukocytes.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader.
-
A decrease in fluorescence in the this compound-treated wells compared to the TNF-α only wells would indicate an inhibitory effect on leukocyte adhesion.
-
Conclusion
This compound stands out as a potent anti-inflammatory agent with a well-defined mechanism of action in T-cells. Its ability to induce broad chemokine receptor desensitization offers a potential advantage over receptor-specific antagonists in complex inflammatory environments where multiple chemokines are present. While its effects on other key inflammatory cells like macrophages and endothelial cells require further investigation, the established role of the CXCR3 axis in these cells points towards promising avenues for future research. The experimental protocols provided in this guide offer a framework for the continued validation and comparative analysis of this compound's anti-inflammatory properties.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Small-Molecule CXCR3 Agonists: PS372424 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor predominantly expressed on activated T lymphocytes and natural killer (NK) cells. Its activation by endogenous chemokines—CXCL9, CXCL10, and CXCL11—plays a critical role in orchestrating immune cell trafficking to sites of inflammation. Consequently, CXCR3 has emerged as a key therapeutic target for a range of autoimmune diseases and cancer. While much effort has focused on developing CXCR3 antagonists, the therapeutic potential of its agonists is an area of growing interest. This guide provides a comparative analysis of the small-molecule CXCR3 agonist PS372424 and other notable small-molecule agonists, offering insights into their performance based on available experimental data.
Overview of this compound and Other Small-Molecule CXCR3 Agonists
This compound is a peptidomimetic agonist specific for human CXCR3, derived from the chemokine CXCL10.[1][2] It has demonstrated anti-inflammatory properties by preventing T-cell migration.[1][2] Beyond simple receptor activation, this compound induces the internalization of CXCR3 and can lead to the desensitization of other co-expressed chemokine receptors, such as CCR5, a mechanism that may contribute to its broad anti-inflammatory effects.[3]
In recent years, other non-peptidic small-molecule CXCR3 agonists have been developed, including VUF10661, VUF11418, and VUF11222. These compounds exhibit distinct pharmacological profiles, including biased agonism, where they preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways.[4][5] VUF10661 is characterized as a β-arrestin-biased agonist, while VUF11418 is considered a G protein-biased agonist.[5] This biased signaling can lead to different functional outcomes, making a direct comparison of these agonists crucial for understanding their therapeutic potential.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other small-molecule CXCR3 agonists, focusing on their binding affinity, potency in functional assays, and efficacy in cell migration.
Table 1: Receptor Binding Affinity
| Compound | Assay Type | Cell Line/Preparation | Radioligand | Ki / IC50 / Kd | Reference |
| This compound | Radioligand Binding | HEK293/CXCR3 Gqi5 membranes | 125I-CXCL10 | IC50 = 42 ± 21 nM | [6][7] |
| Plasmon Waveguide Resonance | HEK-CXCR3-A cell fragments | - | Kd = 40 ± 10 nM | [2] | |
| Plasmon Waveguide Resonance | HEK-CXCR3-B cell fragments | - | Kd = 450 ± 150 nM | [2] | |
| VUF10661 | Radioligand Displacement | HEK293-CXCR3 membranes | 125I-CXCL10 | pKi = 7.0 ± 0.1 (100 nM) | [1] |
| Radioligand Displacement | HEK293-CXCR3 membranes | 125I-CXCL11 | pKi = 6.0 ± 0.1 (1.0 µM) | [1] | |
| VUF11418 | Radioligand Binding | Not Specified | Not Specified | pKi = 7.2 | [8] |
Table 2: In Vitro Functional Potency and Efficacy
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization | HEK-CXCR3-A/B cells | Agonist Activity | Induces Calcium Flux | [9] |
| ERK Phosphorylation | U87-CXCR3-A cells | pERK Induction | Increased at 100 ng/mL | [6][7] | |
| T-cell Chemotaxis | Activated Human T-cells | Efficacy | Significant migration at >50 nM | [3] | |
| VUF10661 | [35S]-GTPγS Binding | HEK293-CXCR3 membranes | pEC50 | 6.2 ± 0.1 (0.63 µM) | [10] |
| cAMP Inhibition | HEK293-CXCR3 cells | pEC50 | 6.3 ± 0.1 (0.5 µM) | [1] | |
| β-arrestin Recruitment | HEK293T cells | Efficacy | Higher than CXCL11 | [1] | |
| T-cell Chemotaxis | L1.2-CXCR3 cells | Efficacy | Partial Agonist (α = 0.5) | [1] | |
| VUF11418 | [35S]-GTPγS Binding | Not Specified | pEC50 | 6.0 | [8] |
| G protein Recruitment | HEK293T cells | Efficacy | Similar to VUF10661 | [5] | |
| β-arrestin Recruitment | HEK293T cells | Efficacy | Lower than VUF10661 | [5] | |
| T-cell Chemotaxis | Mouse Leukocytes | Efficacy | Less effective than VUF10661 | [5] | |
| VUF11222 | [35S]-GTPγS Binding | Not Specified | pEC50 | 6.1 | [10] |
Signaling Pathways and Experimental Workflows
To understand the functional differences between these agonists, it is essential to visualize the underlying signaling pathways and the experimental procedures used for their characterization.
CXCR3 Signaling Cascade
The diagram above illustrates the two major signaling pathways initiated by CXCR3 activation: the G protein-dependent pathway leading to calcium mobilization and ERK activation, and the β-arrestin-dependent pathway involved in receptor internalization and Akt activation. Both pathways ultimately contribute to the primary cellular response of chemotaxis.
References
- 1. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VUF11418 | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 9. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of PS372424 Cross-reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemokine receptor agonist PS372424's interaction with its primary target, CXCR3, and its potential for cross-reactivity with other chemokine receptors. The information presented is based on available experimental data to offer an objective assessment for research and drug development applications.
Overview of this compound
This compound is a small molecule identified as a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) that plays a crucial role in T-cell trafficking and is implicated in various inflammatory diseases.[1] Understanding its selectivity is paramount for predicting its biological effects and potential therapeutic applications.
Direct Receptor Interaction: Focus on CXCR3
Experimental evidence strongly indicates that this compound is a selective agonist for human CXCR3. It does not activate the murine ortholog of CXCR3.[1]
Binding Affinity
Binding assays have been conducted to determine the affinity of this compound for CXCR3. These studies typically involve competition with a radiolabeled natural ligand, such as CXCL10.
| Receptor | Ligand | Assay Type | Cell Line | Measured Value (IC₅₀/K_d) |
| Human CXCR3 | This compound | Radioligand Competition Binding | HEK293 cells expressing CXCR3 and Gαqi5 | IC₅₀: 42 ± 21 nM |
| Human CXCR3-A | This compound | Plasmon Waveguide Resonance | HEK-CXCR3-A cell fragments | K_d: 40 ± 10 nM[2][3] |
| Human CXCR3-B | This compound | Plasmon Waveguide Resonance | HEK-CXCR3-B cell fragments | K_d: 450 ± 150 nM[2] |
Functional Activity
The agonistic activity of this compound at CXCR3 has been demonstrated through various functional assays that measure downstream signaling events.
| Assay Type | Cell Type | Effect |
| Calcium Mobilization | T cells | Similar Ca²⁺ flux to the natural ligand CXCL11 |
| ERK Phosphorylation | T cells | Increased ERK phosphorylation, comparable to CXCL11 |
| Receptor Internalization | T cells | 87% internalization of cell-surface CXCR3 within 30 minutes |
| Chemotaxis | Activated T cells | Stimulation of T-cell migration at concentrations above 50 nM |
Cross-reactivity Profile: Indirect Effects on Other Chemokine Receptors
While this compound is considered a specific CXCR3 agonist, it exhibits functional cross-reactivity with other chemokine receptors, notably CCR5 and CXCR4. The available evidence suggests these effects are not due to direct binding and activation of these receptors by this compound, but rather are a consequence of CXCR3 activation.
Functional Effects on CCR5 and CXCR4
| Receptor | Assay Type | Observation | Proposed Mechanism |
| CCR5 | Receptor Phosphorylation | This compound induces phosphorylation of CCR5 on CXCR3⁺ T cells, but not on CXCR3⁻ T cells.[4] | CXCR3-CCR5 Heterodimerization: CXCR3 and CCR5 can form heterodimers on the surface of activated T cells. Activation of CXCR3 by this compound leads to trans-phosphorylation of the associated CCR5.[1] |
| CCR5 | Chemotaxis Inhibition | This compound inhibits T-cell migration towards the CCR5 ligand, CCL5.[1] | Receptor Desensitization: The cross-phosphorylation of CCR5 leads to its desensitization, impairing its ability to respond to its natural ligand. |
| CXCR4 | Chemotaxis Inhibition | This compound inhibits T-cell migration towards the CXCR4 ligand, CXCL12.[1] | Receptor Desensitization: The precise mechanism is less defined than for CCR5, but it is proposed to be a consequence of CXCR3-mediated heterologous receptor desensitization.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups, the following diagrams are provided.
Caption: CXCR3 Signaling Pathway Activated by this compound.
References
- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Specificity of PS372424 for Human CXCR3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of PS372424, a known agonist for the human C-X-C chemokine receptor 3 (CXCR3), and compares its performance with several well-characterized CXCR3 antagonists. This document is intended to serve as a valuable resource for researchers investigating CXCR3 signaling and those involved in the development of therapeutics targeting this receptor.
Introduction to CXCR3 and its Ligands
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating immune responses. It is primarily expressed on activated T cells, natural killer (NK) cells, and other immune cells. The natural ligands for CXCR3 are the chemokines CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). The interaction of these chemokines with CXCR3 triggers a cascade of intracellular signaling events, leading to cell migration, activation, and proliferation. Given its central role in inflammatory and autoimmune diseases, as well as in cancer, CXCR3 has emerged as a significant therapeutic target.
This guide focuses on this compound, initially identified as a potential CXCR3 antagonist but later characterized as a specific agonist. We will objectively compare its specificity and functional activity with established CXCR3 antagonists, including AMG-487, SCH-546738, and NBI-74330.
Comparative Analysis of CXCR3 Ligands
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and its antagonist counterparts.
Table 1: Binding Affinity Data for Human CXCR3
| Compound | Type | Assay Type | Ligand Displaced | Cell Line | Value | Citation(s) |
| This compound | Agonist | Radioligand Binding | [125I]-CXCL10 | HEK293/CXCR3 | IC50: 42 ± 21 nM | [1] |
| Plasmon Waveguide Resonance | - | HEK-CXCR3-A | KD: 40 ± 10 nM | [2][3] | ||
| AMG-487 | Antagonist | Radioligand Binding | [125I]-IP-10 | CXCR3-expressing cells | IC50: 8.0 nM | [4] |
| Radioligand Binding | [125I]-ITAC | CXCR3-expressing cells | IC50: 8.2 nM | [4] | ||
| SCH-546738 | Antagonist | Competition Binding | [35S]-SCH 535390 | Human CXCR3 receptor | Ki: 0.4 nM | [5][6] |
| Radioligand Binding | [125I]-CXCL10 | Human CXCR3 | IC50: 0.8 - 2.2 nM | [7][8] | ||
| Radioligand Binding | [125I]-CXCL11 | Human CXCR3 | IC50: 0.8 - 2.2 nM | [7][8] | ||
| NBI-74330 | Antagonist | Receptor Internalization | CXCL11 | Murine DO11.10 cells | pA2: 7.84 ± 0.14 | [9][10] |
Table 2: Functional Potency Data for Human CXCR3
| Compound | Type | Assay Type | Parameter | Cell Line | Value | Citation(s) |
| This compound | Agonist | Calcium Mobilization | EC50 | Not Specified | 1.1 µM | [11] |
| AMG-487 | Antagonist | Calcium Mobilization | IC50 (vs ITAC) | Not Specified | 5 nM | [4] |
| Chemotaxis | IC50 (vs IP-10) | Not Specified | 8 nM | [4] | ||
| Chemotaxis | IC50 (vs ITAC) | Not Specified | 15 nM | [4] | ||
| Chemotaxis | IC50 (vs MIG) | Not Specified | 36 nM | [4] | ||
| SCH-546738 | Antagonist | Chemotaxis | IC90 | Human activated T cells | ~10 nM | [5][7][8] |
| NBI-74330 | Antagonist | Receptor Internalization | pA2 | Murine DO11.10 cells | 7.84 ± 0.14 | [9][10] |
Table 3: Selectivity Profile
| Compound | Target | Species | Finding | Citation(s) |
| This compound | CXCR3 | Human vs. Murine | Specific for human CXCR3; does not activate murine CXCR3. | [11] |
| CCR5 | Human | Causes concentration-dependent phosphorylation of CCR5 on CXCR3+ T cells, suggesting cross-talk, but does not directly bind. | [1] | |
| SCH-546738 | Various GPCRs | Human | Highly selective for CXCR3 when tested against a panel of 49 other GPCRs. | [7] |
| CXCR3 | Monkey, Dog, Mouse, Rat | Shows strong cross-species activity. | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the underlying biological processes.
CXCR3 Signaling Pathway
Activation of CXCR3 by its ligands initiates a signaling cascade that influences cell migration and function. The following diagram illustrates the key components of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
A Head-to-Head Comparison of CXCR3 Agonists: PS372424 vs. VUF11222
For Researchers, Scientists, and Drug Development Professionals
The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in mediating the trafficking of activated T lymphocytes and natural killer cells to sites of inflammation. Its involvement in various autoimmune diseases and cancer has made it an attractive target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two small-molecule CXCR3 agonists, PS372424 and VUF11222, summarizing their performance based on available experimental data.
Executive Summary
This compound and VUF11222 are both agonists of the human CXCR3 receptor, yet they exhibit distinct structural and pharmacological profiles. This compound, a peptidomimetic compound, has been shown to effectively induce T-cell migration and receptor internalization. VUF11222, a non-peptide small molecule, also demonstrates high-affinity binding and receptor activation. Recent structural studies suggest that these two agonists bind to CXCR3 in different ways, potentially leading to biased signaling, with this compound leaning towards β-arrestin pathways and VUF11222 towards G-protein pathways. This differential activation may have significant implications for their therapeutic applications.
Data Presentation
Quantitative data for this compound and VUF11222 are summarized below. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CXCL10 competition) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [1][2] |
| EC50 (T-cell migration) | ~50 nM | Activated human T-cells | [3][4] |
| Receptor Internalization | 87% within 30 min | Activated human T-cells | [3][4] |
Table 2: Quantitative Data for VUF11222
| Parameter | Value | Cell Line/System | Reference |
| pKi | 7.2 | - | [5] |
| pEC50 ([35S]GTPγS assay) | 6.1 | L1.2-hCXCR3 cells | [6] |
Performance Comparison
Receptor Binding and Activation
Both this compound and VUF11222 are potent CXCR3 agonists. This compound competes for the binding of the natural ligand CXCL10 with a nanomolar IC50 value.[1][2] VUF11222 also exhibits high affinity for the receptor, as indicated by its pKi of 7.2.[5]
Recent cryo-electron microscopy studies have revealed that this compound and VUF11222 activate CXCR3 through distinct binding modes.[7][8][9] this compound, being a peptidomimetic, shares a similar binding pocket with the N-terminus of the endogenous chemokine CXCL11. In contrast, VUF11222, a biaryl-type molecule, binds deeper within the receptor.[7][8][9]
Functional Effects
Chemotaxis: this compound has been demonstrated to stimulate the migration of activated T-cells at concentrations starting from approximately 50 nM.[3][4] While direct comparative data is limited, VUF11222 is also expected to induce chemotaxis as a CXCR3 agonist.
Receptor Internalization: this compound is a potent inducer of CXCR3 internalization, with 87% of surface receptors being internalized within 30 minutes of stimulation in activated T-cells.[3][4] This long-lasting internalization may contribute to its anti-inflammatory effects by desensitizing cells to further chemokine signaling.
Intracellular Signaling and Biased Agonism: The different binding modes of this compound and VUF11222 likely contribute to biased agonism, where an agonist preferentially activates one signaling pathway over another. Structural and functional data suggest that this compound may be a β-arrestin biased agonist, while VUF11222 is potentially a G-protein biased agonist.[7][10] This is a critical consideration in drug development, as β-arrestin-mediated signaling has been implicated in chemotaxis, while G-protein signaling can lead to other cellular responses.[11][12][13] For instance, a β-arrestin-biased agonist for CXCR3 was found to be more effective at promoting T-cell chemotaxis and enhancing a T-cell-mediated inflammatory response in a mouse model.[12][13]
Experimental Protocols
Receptor Binding Assay (Radioligand Competition)
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CXCR3 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA)
-
Radiolabeled CXCR3 ligand (e.g., [125I]CXCL10 or [125I]CXCL11)
-
Test compound (this compound or VUF11222) at various concentrations
-
Non-specific binding control (high concentration of unlabeled ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from CXCR3-expressing HEK293 cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the test compound or the non-specific binding control to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
Chemotaxis Assay (Transwell Migration)
This assay measures the ability of a CXCR3 agonist to induce the directional migration of cells.
Materials:
-
CXCR3-expressing cells (e.g., activated human T-cells or a T-cell line)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts with a permeable membrane (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Test compound (this compound or VUF11222) at various concentrations
-
Chemoattractant (CXCL10 or CXCL11 as a positive control)
-
Cell counting method (e.g., flow cytometer or hemocytometer)
Procedure:
-
Starve the CXCR3-expressing cells in serum-free medium for several hours before the assay.
-
Resuspend the cells in chemotaxis medium.
-
Add chemotaxis medium containing different concentrations of the test compound or control to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for a period of 1-4 hours.
-
After incubation, remove the inserts and count the number of cells that have migrated to the lower chamber.
-
Plot the number of migrated cells against the concentration of the agonist to determine the EC50.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon CXCR3 activation.
Materials:
-
CXCR3-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (this compound or VUF11222) at various concentrations
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the CXCR3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each concentration and calculate the EC50.
Signaling Pathways and Experimental Workflows
CXCR3 Signaling Pathway
Activation of CXCR3 by an agonist initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gαi), which, upon activation, dissociate into Gαi and Gβγ subunits. These subunits trigger downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium, and the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell migration and proliferation. Furthermore, agonist binding can lead to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate their own signaling cascades. The concept of biased agonism suggests that different agonists can stabilize distinct receptor conformations, leading to preferential activation of either G-protein or β-arrestin pathways.
Caption: CXCR3 Signaling Pathway Overview
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for a Transwell Chemotaxis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR3 Agonist, this compound - Calbiochem | 239823 [merckmillipore.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VUF11222 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Effect of PS372424 on CCR5 Phosphorylation in CXCR3-Negative Cells: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound PS372424 and its effect on the phosphorylation of the C-C chemokine receptor 5 (CCR5) in a cellular environment lacking the C-X-C chemokine receptor 3 (CXCR3). The data and protocols presented herein are designed to facilitate further research into the selectivity and mechanism of action of this compound and other CCR5 modulators.
Comparative Analysis of CCR5 Phosphorylation
The following table summarizes the expected effects of this compound, the natural CCR5 agonist CCL5 (RANTES), and the CCR5 antagonist Maraviroc on the phosphorylation of CCR5 in CXCR3-negative cells engineered to express human CCR5. The data is based on established knowledge of the mechanisms of these compounds. This compound is a specific agonist for CXCR3 and is not expected to induce CCR5 phosphorylation in the absence of its primary target.[1][2][3] CCL5 serves as a positive control, inducing robust phosphorylation, while Maraviroc, an antagonist, is expected to inhibit CCL5-induced phosphorylation.[4][5]
| Compound | Target Receptor(s) | Expected Effect on CCR5 Phosphorylation in CXCR3-Negative Cells | Mechanism of Action on CCR5 |
| This compound | CXCR3 Agonist | No significant phosphorylation | Lacks direct binding and activation of CCR5.[1] |
| CCL5 (RANTES) | CCR5 Agonist | Strong induction of phosphorylation | Binds to and activates CCR5, leading to downstream signaling and phosphorylation by GRKs and PKC.[5] |
| Maraviroc | CCR5 Antagonist | No direct induction of phosphorylation; inhibits CCL5-induced phosphorylation | Allosterically binds to CCR5, preventing conformational changes required for agonist-mediated activation and subsequent phosphorylation.[4][6] |
Experimental Protocols
A detailed methodology for assessing the effect of this compound on CCR5 phosphorylation in CXCR3-negative cells is provided below. This protocol utilizes Western blotting with phospho-specific antibodies, a widely accepted technique for studying protein phosphorylation.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells, which are endogenously CXCR3-negative, are a suitable model.[7]
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[8]
-
Transfection: For transient expression, transfect HEK293 cells with a mammalian expression vector encoding human CCR5 using a suitable transfection reagent according to the manufacturer's protocol. For long-term studies, generate a stable cell line expressing human CCR5 by selecting transfected cells with an appropriate antibiotic.[8][9][10]
Compound Treatment
-
Cell Seeding: Seed the CCR5-expressing HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in serum-free DMEM to reduce basal signaling.
-
Compound Incubation: Treat the cells with the following compounds for 15-30 minutes at 37°C:
-
Vehicle control (e.g., DMSO)
-
This compound (100 nM)
-
CCL5 (50 nM) as a positive control
-
Maraviroc (1 µM) alone as a negative control
-
Pre-incubate with Maraviroc (1 µM) for 30 minutes, followed by stimulation with CCL5 (50 nM) to assess inhibitory activity.
-
Western Blotting for CCR5 Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CCR5 (e.g., anti-phospho-CCR5 Ser336/337 or Ser349).[12][13][14][15][16]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total CCR5 and a loading control protein such as GAPDH or β-actin.
Visualizations
Experimental Workflow
Caption: Workflow for assessing CCR5 phosphorylation.
CCR5 Signaling Pathway Leading to Phosphorylation
Caption: Canonical CCR5 signaling leading to phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 antagonism by maraviroc inhibits Hodgkin lymphoma microenvironment interactions and xenograft growth | Haematologica [haematologica.org]
- 5. New insight into a simple high-yielding method for the production of fully folded and functional recombinant human CCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HEK293T Cells Are Heterozygous for CCR5 Delta 32 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD4 and CCR5 Stable Expressing HEK293T Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 9. HEK293/Human CCR5 Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 10. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CCL5/CCR5/SHP2 axis sustains Stat1 phosphorylation and activates NF-κB signaling promoting M1 macrophage polarization and exacerbating chronic prostatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-CCR5 (Ser337) Recombinant Monoclonal Antibody (V14/2) (MA5-51824) [thermofisher.com]
- 13. Phospho-CCR5 (Ser349) Antibody | Affinity Biosciences [affbiotech.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. 7tmantibodies.com [7tmantibodies.com]
A Comparative Analysis of PS372424 and SCH546738 in Modulating CXCR3 Function
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as in the context of cancer and transplant rejection.[1][2][3][4] This G protein-coupled receptor (GPCR) and its interferon-inducible ligands—CXCL9, CXCL10, and CXCL11—are central to the recruitment of Th1-polarized T cells to sites of inflammation.[1][5][6] The modulation of CXCR3 activity, therefore, presents a promising strategy for therapeutic intervention. This guide provides a comparative overview of two small molecule modulators of CXCR3: PS372424, a specific agonist, and SCH546738, a potent antagonist. We present a synthesis of available experimental data to facilitate an objective comparison of their performance and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and SCH546738 based on published in vitro studies.
Table 1: Binding Affinity and Potency
| Parameter | This compound | SCH546738 | Reference |
| Binding Affinity (IC50) | 42 ± 21 nM (competing with radiolabeled CXCL10) | 0.8 - 2.2 nM (displacing radiolabeled CXCL10 and CXCL11) | [7][8][9][1][2][3] |
| Binding Affinity (Kd/Ki) | 40 nM (to CXCR3-A) | 0.4 nM (Ki for human CXCR3); 0.4 nM (Kd for CXCR3-A); 1.0 ± 0.5 nM (Kd for CXCR3-B) | [9][1][2][3][9][10] |
| Functional Potency (Chemotaxis) | Stimulates T-cell migration at concentrations > 50 nM | IC90 of ~10 nM for inhibiting human activated T cell chemotaxis | [11][12][1][2][3] |
| Functional Potency (Receptor Internalization) | Induces 87% internalization of cell-surface CXCR3 within 30 min | Not explicitly reported as an antagonist, but prevents agonist-induced effects | [11][12] |
| Functional Potency (Calcium Flux) | Induces calcium flux | Inhibits agonist-induced calcium flux | [9] |
| Functional Potency (ERK Phosphorylation) | Induces ERK phosphorylation similar to CXCL11 | Not explicitly reported, but expected to inhibit agonist-induced phosphorylation | [11][12] |
Table 2: Cross-Species Activity of SCH546738
| Species | IC50 (nM) for inhibiting [125I]hCXCL10 binding | Reference |
| Monkey | 1.3 | [1][10] |
| Mouse | 5.9 | [1][10] |
| Rat | 4.2 | [1][10] |
| Dog | 6.4 | [1][10] |
Note: this compound is reported to be specific for human CXCR3 and does not affect murine CXCR3.[12]
Mechanism of Action
This compound is a peptidomimetic agonist of human CXCR3.[7][13] As an agonist, it mimics the action of the natural chemokine ligands, activating the receptor and initiating downstream signaling cascades.[11] This activation leads to cellular responses such as ERK phosphorylation, calcium mobilization, and receptor internalization.[9][11][12] Interestingly, while it stimulates T-cell migration on its own, it has also been shown to inhibit the migration of activated T cells towards other chemokines like CXCL11, CXCL12, and CCL5, a phenomenon attributed to heterologous receptor desensitization.[11] This suggests a more complex immunomodulatory role than a simple chemoattractant.
SCH546738 is a potent, non-competitive antagonist of CXCR3.[1][2][3][10] It binds to an allosteric site on the receptor, distinct from the binding site of the natural chemokine ligands.[13][14] This binding prevents the receptor from undergoing the conformational changes necessary for activation, thereby blocking downstream signaling pathways and functional responses such as chemotaxis.[1][2][3] Its non-competitive nature means that it can inhibit receptor function even in the presence of high concentrations of the natural ligands.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CXCR3 signaling pathway, the distinct mechanisms of this compound and SCH546738, and a typical experimental workflow for evaluating CXCR3 modulators.
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR3 - Wikipedia [en.wikipedia.org]
- 6. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the differential signaling pathways activated by PS372424 versus CXCL11
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by the synthetic peptidomimetic agonist, PS372424, and the endogenous chemokine, CXCL11, upon their interaction with the C-X-C chemokine receptor 3 (CXCR3). Understanding the nuanced differences in their signaling profiles is critical for the development of targeted therapeutics for inflammatory diseases and cancer, where CXCR3 plays a pivotal role.
Overview of CXCR3 Signaling
CXCR3, a G protein-coupled receptor (GPCR), is a key mediator of immune cell trafficking. Its activation triggers a cascade of intracellular events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The balance between these pathways, a concept known as biased agonism, can lead to distinct cellular responses. Furthermore, CXCR3 possesses two main splice variants, CXCR3-A and CXCR3-B, which can couple to different signaling pathways and elicit functionally distinct, sometimes opposing, biological outcomes.
Ligand Profiles
-
CXCL11 (I-TAC): A natural chemokine ligand for CXCR3, exhibiting high binding affinity. It can also bind to the atypical chemokine receptor 7 (CXCR7), which primarily acts as a scavenger receptor, modulating CXCL11 availability.
-
This compound: A synthetic peptidomimetic agonist of CXCR3. It is designed to mimic the N-terminal region of CXCL10, another endogenous ligand for CXCR3.
Comparative Analysis of Signaling Pathways
While both this compound and CXCL11 activate CXCR3, evidence suggests they may do so with different efficacies and potencies across various signaling branches.
G Protein-Dependent Signaling
Activation of CXCR3 by either ligand leads to the engagement of heterotrimeric G proteins, predominantly of the Gαi/o family. This initiates several downstream cascades:
-
ERK Phosphorylation: Both this compound and CXCL11 induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Studies have shown that this compound activates ERK in T cells with a potency and kinetic profile similar to that of CXCL11. Treatment of activated T cells with either agonist resulted in a threefold increase in ERK phosphorylation compared to unstimulated cells.
-
Calcium Mobilization: Ligand binding to CXCR3-A, the isoform primarily associated with chemotaxis, triggers Gαi/o-mediated activation of Phospholipase C (PLC), leading to an increase in intracellular calcium levels. This compound has been shown to induce calcium flux in cells expressing CXCR3-A.
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is another consequence of CXCR3 engagement, playing a role in cell survival and proliferation.
β-Arrestin-Dependent Signaling & Receptor Internalization
Following G protein activation, CXCR3 is phosphorylated, leading to the recruitment of β-arrestins. This process is central to signal termination and can also initiate G protein-independent signaling.
-
Receptor Internalization: Both this compound and CXCL11 are effective inducers of CXCR3 internalization. Treatment of activated T cells with this compound resulted in the internalization of 87% of cell-surface CXCR3 within 30 minutes. CXCL11 is also a potent inducer of CXCR3 internalization, a process that can be mediated by β-arrestins.
-
Biased Agonism: There are indications that CXCL11 may act as a β-arrestin-biased agonist at CXCR3 compared to other endogenous ligands like CXCL9 and CXCL10. This compound is also described as being efficacious at inducing receptor internalization, suggesting a potential bias towards β-arrestin-mediated pathways. A direct quantitative comparison of β-arrestin recruitment by this compound and CXCL11 is needed for a conclusive statement on their relative bias.
Quantitative Data Summary
A direct, side-by-side quantitative comparison of this compound and CXCL11 across multiple signaling assays within a single study is limited in the currently available literature. However, individual studies provide valuable data points.
| Parameter | Ligand | Value | Cell System | Reference |
| Binding Affinity (IC50) | This compound | 42 ± 21 nM | HEK293/CXCR3 Gqi5 membranes | |
| Binding Affinity (KD) | This compound | 40 ± 10 nM | HEK-CXCR3-A cell fragments | |
| Receptor Internalization | This compound | 87% within 30 min | Activated T cells | |
| ERK Phosphorylation | This compound | ~3-fold increase | Activated T cells | |
| ERK Phosphorylation | CXCL11 | ~3-fold increase | Activated T cells |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Comparative signaling of this compound and CXCL11 via CXCR3.
Caption: General experimental workflow for comparing CXCR3 agonists.
Detailed Experimental Protocols
Calcium Flux Assay
This assay quantifies changes in intracellular calcium levels upon receptor activation.
-
Cell Preparation: CXCR3-expressing cells are harvested, washed, and resuspended in a physiological buffer containing calcium.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye such as Indo-1 AM (for flow cytometry) or Fluo-4 AM (for plate-based assays) for 30-45 minutes at 37°C in the dark.
-
Assay Procedure:
-
After dye loading, cells are washed to remove extracellular dye and resuspended in the assay buffer.
-
A baseline fluorescence reading is established using a flow cytometer or a fluorescence plate reader.
-
The agonist (this compound or CXCL11) is added, and fluorescence is continuously monitored to record the transient increase in intracellular calcium.
-
A positive control, such as the calcium ionophore ionomycin, is often used to determine the maximum possible response.
-
-
Data Analysis: The response is typically quantified as the ratio of fluorescence at peak stimulation to baseline fluorescence. Dose-response curves can be generated to determine the EC50 of each agonist.
ERK Phosphorylation Assay (Cell-Based ELISA)
This method provides a quantitative measure of ERK1/2 phosphorylation.
-
Cell Plating and Serum Starvation: Cells are seeded in 96-well plates and grown to confluency. Prior to the assay, cells are serum-starved for several hours to overnight to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with various concentrations of this compound or CXCL11 for a predetermined optimal time (e.g., 5 minutes) at 37°C.
-
Fixation and Permeabilization: The stimulation medium is removed, and cells are fixed and permeabilized in the wells to allow antibody access to intracellular proteins.
-
Immunodetection:
-
Wells are blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A fluorescent or chemiluminescent substrate is added, and the signal is read on a plate reader.
-
-
Normalization: To account for variations in cell number, the p-ERK signal is often normalized to the total protein content in each well, which can be measured using a fluorescent dye that binds to total protein.
-
Data Analysis: Background-subtracted fluorescence values are used to generate dose-response curves and calculate EC50 values.
Receptor Internalization Assay (Flow Cytometry)
This assay measures the translocation of CXCR3 from the cell surface to intracellular compartments.
-
Cell Preparation: CXCR3-expressing cells are harvested and kept on ice.
-
Antibody Staining: Cells are stained with a fluorescently-conjugated antibody that recognizes an extracellular epitope of CXCR3.
-
Ligand Stimulation:
-
Aliquots of stained cells are incubated with saturating concentrations of this compound or CXCL11 for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
A control sample is kept at 4°C, where internalization is inhibited.
-
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the cell population is measured for each time point.
-
Data Analysis: The percentage of remaining surface receptor is calculated as (MFI of stimulated sample / MFI of unstimulated sample at 4°C) x 100%. The percentage of internalized receptor is 100% - % remaining surface receptor.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the interaction between CXCR3 and β-arrestin.
-
Cell Line: A cell line engineered to express CXCR3 fused to a small enzyme fragment and β-arrestin fused to a complementary larger fragment is used.
-
Assay Procedure:
-
Cells are plated in a white, opaque 96-well plate.
-
Serial dilutions of this compound or CXCL11 are added to the wells.
-
The plate is incubated at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction and enzyme complementation.
-
A detection reagent containing the enzyme substrate is added.
-
-
Signal Detection: The resulting chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are plotted to determine the EC50 and Emax for each agonist.
Safety Operating Guide
Proper Disposal Procedures for PS372424: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing PS372424, a specific human CXCR3 agonist, understanding the proper disposal procedures is crucial for maintaining laboratory safety and regulatory compliance. This guide provides essential information on the handling and disposal of this compound, based on available safety data.
Safety and Handling Overview
According to information provided by Merck for their CXCR3 Agonist, this compound product (Catalogue No. 239823), the substance is not classified as hazardous under Regulation (EC) No. 1907/2006 (REACH). Consequently, a formal Safety Data Sheet (SDS) is not mandated for this product under these regulations. This indicates a low hazard potential.
However, it is imperative for users to always consult the specific Safety Data Sheet provided by their supplier, as formulations and regional regulations may differ. Standard laboratory best practices for handling chemical compounds should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₄N₆O₄ | Probechem |
| Molecular Weight | 588.75 g/mol | Probechem |
| Form | White powder | Merck Millipore |
| Purity | ≥97% by HPLC | Merck Millipore |
| Solubility | 10 mM in DMSO | Probechem |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | Probechem |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 6 months | Probechem |
Disposal Protocol
Based on the non-hazardous classification, the disposal of this compound should adhere to the guidelines for general laboratory chemical waste. The following step-by-step protocol outlines the recommended disposal procedure.
Caption: Disposal workflow for this compound.
Experimental Protocols
While specific experimental protocols involving the use of this compound are beyond the scope of this disposal guide, it is critical that any waste generated from such experiments be evaluated for potential new hazards. For instance, if this compound is mixed with hazardous materials, the resulting mixture must be treated as hazardous waste. Always maintain detailed records of all components in a waste container.
Personal protective equipment for handling PS372424
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PS372424, a specific human CXCR3 agonist used in biochemical research.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE) and Handling
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be strictly followed.[1][2] The chemical and physical properties of this compound have not been exhaustively investigated.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1][2] | To protect eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile rubber gloves.[2] | To prevent direct skin contact with the substance. |
| Respiratory Protection | Required when dusts are generated.[1] Filtering respiratory protection should be based on standards such as DIN EN 143, DIN 14387, or other relevant regulations.[1] | To avoid inhalation of dust particles. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
Hygiene and Handling Practices:
-
Store in a tightly closed container in a dry place.[1][2] The recommended storage temperature can be found on the product label.[1][2]
Emergency Procedures and First Aid
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air.[1][2] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse skin with water or shower.[1][2] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do so.[1][2] |
| Ingestion | Have the victim drink water (at most two glasses). Consult a doctor if feeling unwell.[1][2] |
For major spills or emergencies, evacuate the danger area, follow emergency procedures, and consult an expert.[1][2]
Spill and Disposal Procedures
Proper containment and disposal are critical to prevent environmental contamination.
Spill Containment and Cleanup:
Disposal Plan:
Waste material must be disposed of in accordance with national and local regulations.[1][2]
Workflow for Handling and Disposal of this compound
Caption: Standard workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
